SGI-7079
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKACXAIBEPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SGI-7079: A Technical Guide to its Mechanism of Action as a Potent Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a novel, orally active, small-molecule inhibitor targeting the receptor tyrosine kinase (RTK) Axl. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its primary molecular targets, the downstream signaling pathways it modulates, and its effects on cancer cell biology. The information presented herein is supported by a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. While initial inquiries may have explored a potential role for this compound in Pim kinase inhibition, the current body of evidence strongly indicates that its primary anti-neoplastic activity is mediated through the potent and selective inhibition of Axl kinase.
Core Mechanism of Action: Axl Kinase Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of the Axl receptor tyrosine kinase. Axl, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is a key driver of tumor progression, metastasis, and therapeutic resistance in a variety of human cancers. The binding of its cognate ligand, Growth Arrest-Specific 6 (Gas6), induces Axl dimerization and autophosphorylation, thereby activating downstream signaling cascades.
This compound potently inhibits this process, demonstrating a high affinity for Axl with a Ki value of 5.7 nM and an IC50 of 58 nM in in vitro kinase assays.[1] This inhibition prevents the phosphorylation of Axl at key tyrosine residues, such as Tyr702, and consequently abrogates the activation of its downstream effectors.[2]
Beyond Axl, this compound also exhibits inhibitory activity against other TAM family members, Mer and Tyro3, and a panel of other kinases including Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[1]
Downstream Signaling Pathways
The inhibition of Axl by this compound leads to the suppression of several critical downstream signaling pathways that are integral to cancer cell survival, proliferation, and motility. The primary pathways affected include:
-
PI3K/Akt Pathway: Axl activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central regulator of cell survival and proliferation. By inhibiting Axl, this compound prevents the activation of this pathway.
-
NF-κB Pathway: Axl signaling can lead to the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation, cell survival, and proliferation. This compound has been shown to block Axl-mediated NF-κB activation.[2]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation, is another downstream target of Axl signaling that is inhibited by this compound.
The collective inhibition of these pathways results in the observed anti-cancer effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target Kinase | Inhibitory Constant (Ki) | IC50 |
| Axl | 5.7 nM | 58 nM |
| Mer | - | - |
| Tyro3 | - | - |
| Syk | - | - |
| Flt1 | - | - |
| Flt3 | - | - |
| Jak2 | - | - |
| TrkA | - | - |
| TrkB | - | - |
| PDGFRβ | - | - |
| Ret | - | - |
| Table 1: In vitro kinase inhibition profile of this compound.[1] |
| Cell Line | Cancer Type | IC50 (72h) |
| SUM149 | Inflammatory Breast Cancer | 0.43 µM |
| KPL-4 | Breast Cancer | 0.16 µM |
| Table 2: In vitro anti-proliferative activity of this compound in cancer cell lines.[2] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
Western Blot for Axl Phosphorylation
This assay is used to determine the inhibitory effect of this compound on Gas6-induced Axl phosphorylation.
Protocol:
-
Cell Culture and Treatment: Human breast cancer cells (e.g., SUM149) are cultured in appropriate media. Prior to treatment, cells are serum-starved overnight. Cells are then pre-treated with this compound at various concentrations for a specified time (e.g., 5 hours).
-
Stimulation: Cells are stimulated with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 20 minutes) to induce Axl phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Axl (e.g., anti-pAxl Tyr702). A primary antibody against total Axl is used as a loading control.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Blue® or MTT) is added to each well.
-
Incubation: The plates are incubated for a period to allow for the conversion of the reagent by viable cells.
-
Measurement: The absorbance or fluorescence is measured using a plate reader. The results are used to calculate the IC50 value of this compound.
Transwell Migration and Invasion Assays
These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts are coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the inserts are not coated.
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chambers in serum-free media.
-
Chemoattractant: The lower chambers are filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates are incubated to allow for cell migration or invasion through the porous membrane.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged and counted under a microscope.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., SUM149) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Treatment: this compound is administered orally at a specified dose (e.g., 50 mg/kg) and schedule (e.g., 5 days a week for 2 weeks).[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
Conclusion
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of Axl and the subsequent suppression of downstream signaling pathways critical for cancer cell proliferation, survival, migration, and invasion. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for the treatment of Axl-driven malignancies. There is currently no substantial evidence to suggest that this compound's primary mechanism of action involves the inhibition of Pim kinases. Future research should continue to focus on elucidating the full spectrum of its kinase targets and its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents.
References
SGI-7079: A Technical Guide to a Novel Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a potent and selective, orally active small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] A member of the TAM (Tyro3, Axl, Mer) family of kinases, Axl is a critical mediator of multiple pro-oncogenic processes, including cell survival, proliferation, migration, invasion, and therapeutic resistance.[2][3][4] Overexpression of Axl is associated with poor prognosis in numerous malignancies, making it a compelling target for cancer therapy.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction to Axl Kinase and Its Role in Cancer
The Axl receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[6][7] Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[2][6] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, are fundamental to tumor progression and metastasis.[1][6][8] Notably, Axl overexpression has been identified as a key mechanism of resistance to conventional and targeted cancer therapies, such as EGFR inhibitors.[6][9][10] Therefore, inhibiting Axl signaling presents a promising strategy to overcome drug resistance and improve patient outcomes.
This compound: Mechanism of Action and Kinase Selectivity
This compound is an ATP-competitive inhibitor of Axl kinase.[1] It exerts its therapeutic effects by blocking the autophosphorylation of Axl and subsequent activation of downstream signaling pathways.[1][2] This inhibition leads to a reduction in tumor cell proliferation, migration, and invasion.[1][10]
Kinase Inhibition Profile
This compound demonstrates potent inhibition of Axl and other TAM family members, Mer and Tyro3. It also exhibits activity against a panel of other kinases.[9][11]
| Target Kinase | Metric | Value | Reference |
| Axl | IC50 | 58 nM | [9] |
| Axl | Ki | 5.7 nM | [9][11] |
| Mer | - | Similar to Axl | [9][11] |
| Tyro3 | - | Similar to Axl | [9][11] |
| Syk | - | Potent, low nM inhibition | [9] |
| Flt1 | - | Potent, low nM inhibition | [9] |
| Flt3 | - | Potent, low nM inhibition | [9] |
| Jak2 | - | Potent, low nM inhibition | [9] |
| TrkA | - | Potent, low nM inhibition | [9] |
| TrkB | - | Potent, low nM inhibition | [9] |
| PDGFRβ | - | Potent, low nM inhibition | [9] |
| Ret | - | Potent, low nM inhibition | [9] |
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, both in vitro and in vivo.
In Vitro Activity
This compound has shown significant anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | Metric | Value | Incubation Time | Reference |
| SUM149 | Inflammatory Breast Cancer | IC50 | 0.43 µM | 72 h | [1][12] |
| KPL-4 | Breast Cancer | IC50 | 0.16 µM | 72 h | [1] |
| HEK293T (hAxl) | - | EC50 | 100 nM | - | [9] |
Furthermore, this compound has been shown to:
-
Inhibit Gas6-induced Axl phosphorylation (Tyr702) at a concentration of 1 µM for 5 hours.[1]
-
Reduce migration and invasion of SUM149 cells at concentrations of 0.25 µM and 0.5 µM over 18 hours.[1]
-
Induce cell cycle arrest at the G1/S phase in KPL-4 cells at concentrations of 0.25 µM and 0.5 µM over 48 hours.[1]
In Vivo Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound.
| Animal Model | Cancer Model | Dosage | Administration | Results | Reference |
| Mouse | Mesenchymal NSCLC (A549) | 10, 25, 50 mg/kg | p.o. | Dose-dependent tumor growth inhibition (67% at max dose) | [9][11] |
| Mouse | SUM149 Inflammatory Breast Cancer | 50 mg/kg | p.o. (5 days/week for 2 weeks) | Significant tumor growth inhibition and prolonged survival | [1] |
| Mouse | ID8 Ovarian Cancer | 50 mg/kg | p.o. (5 days/week for 2 weeks) | In combination with anti-PD-1, induced tumor eradication and long-term survival in one-third of mice | [1] |
Signaling Pathways and Experimental Workflows
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway and the point of inhibition by this compound.
Caption: Axl signaling pathway and this compound inhibition.
Experimental Workflow: In Vitro Cell Proliferation Assay
This diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound.
Caption: Workflow for a cell proliferation assay.
Detailed Experimental Protocols
In Vitro Axl Phosphorylation Inhibition Assay
This protocol is adapted from studies demonstrating this compound's effect on Axl activation.[9][11]
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in standard media supplemented with 10% FBS.
-
Transiently transfect cells with a plasmid containing the human Axl gene using electroporation.
-
Incubate for 24 hours post-transfection.
-
-
This compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for 10 minutes.
-
-
Axl Stimulation:
-
Five minutes prior to cell lysis, stimulate the cells with Gas6-containing conditioned media.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and perform immunoprecipitation for the Axl receptor.
-
Analyze the phosphorylation status of Axl (e.g., at Tyr702) via Western blotting using a phospho-specific antibody.
-
In Vitro Cell Proliferation Assay
This protocol is based on the methodology used to determine the IC50 values of this compound.[10]
-
Cell Plating:
-
Plate cancer cells (e.g., SUM149, KPL-4) in 96-well plates at a density of 5 x 10³ cells per well.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Assessment:
-
Add a cell viability reagent, such as Cell Counting Kit-8, to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of survival against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[10][13]
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inoculate the mice with a suspension of cancer cells (e.g., 5 x 10⁵ 4T1 cells in 100 µl of PBS).
-
-
Treatment Initiation:
-
Allow the tumors to establish for a specified period (e.g., 7-10 days).
-
Randomize the animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80).
-
Administer this compound orally at the desired doses (e.g., 50 mg/kg) on a specified schedule (e.g., 5 days a week for 2 weeks).
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor volume regularly using calipers.
-
Monitor the overall health and survival of the animals.
-
The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
-
Data Analysis:
-
Compare the tumor growth rates and survival times between the this compound-treated and control groups.
-
Clinical Development and Future Directions
Preclinical data strongly support the development of this compound as a therapeutic agent for cancers with Axl overexpression or as a combination therapy to overcome resistance to other targeted agents.[6][10] While information on the current clinical trial status of this compound specifically is limited in the provided search results, the broader class of Axl inhibitors is undergoing extensive clinical evaluation in various solid and hematological malignancies, often in combination with immunotherapy or other targeted therapies.[3][5] The promising preclinical profile of this compound suggests its potential for further clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 12. SGI7079|this compound|Axl inhibitor [dcchemicals.com]
- 13. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SGI-7079 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of SGI-7079, a selective inhibitor of the Axl receptor tyrosine kinase. It details the compound's mechanism of action, its impact on critical signal transduction pathways, and its potential as a therapeutic agent, particularly in oncology. This document synthesizes key preclinical data, outlines experimental methodologies, and visualizes complex biological processes to support further research and development efforts.
Introduction to this compound
This compound is a novel, selective, and orally active small-molecule inhibitor that primarily targets the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[2][3] Overexpression and activation of Axl are widely observed in various cancer types and are associated with poor prognosis, metastasis, and the development of therapeutic resistance.[4][5] this compound was developed to counteract these effects by directly inhibiting Axl's kinase activity, thereby blocking its downstream signaling cascades.
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of Axl kinase.[1] By competing with ATP for the binding site within the kinase domain of Axl, this compound prevents the autophosphorylation of tyrosine residues that is essential for receptor activation.[2][4] This inhibition occurs following the binding of Axl's primary ligand, the growth arrest-specific 6 (Gas6) protein. The binding of Gas6 normally induces Axl dimerization, which brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation and subsequent activation of downstream signaling pathways.[2] this compound effectively abrogates this activation step.
Impact on Signal Transduction Pathways
The therapeutic effects of this compound are a direct consequence of its ability to modulate key signaling networks downstream of Axl.
Inhibition of the Gas6/Axl Signaling Pathway
The primary role of this compound is the disruption of the Gas6/Axl signaling axis. Upon activation by its ligand Gas6, Axl initiates a cascade of intracellular events that promote tumorigenic functions.[2] this compound blocks this cascade at its origin. For instance, studies have shown that this compound effectively inhibits the Gas6-induced tyrosine phosphorylation of Axl.[6] This blockade prevents the recruitment and activation of downstream signaling molecules.
Modulation of Downstream Effectors
By inhibiting Axl, this compound prevents the activation of several critical downstream signaling pathways that are implicated in cancer progression:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Axl activation is known to stimulate PI3K/Akt signaling.[3]
-
MAPK/ERK Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.[3]
-
NF-κB Pathway: Axl signaling can lead to the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. This compound has been shown to block Axl-mediated NF-κB activation.[1]
-
JAK/STAT Pathway: This pathway is involved in numerous cytokine-driven cellular responses, including proliferation and immune function.[4]
The collective inhibition of these pathways leads to decreased tumor cell proliferation, migration, and invasion, and can also induce cell cycle arrest.[1]
Overcoming Drug Resistance
Axl overexpression is a known mechanism of acquired resistance to targeted therapies, such as EGFR inhibitors in non-small cell lung cancer (NSCLC).[3][7] this compound has demonstrated the ability to reverse this resistance. In preclinical models, the combination of this compound with the EGFR inhibitor erlotinib restored sensitivity in resistant mesenchymal NSCLC cell lines and xenograft models.[6][7]
Effects on the Tumor Microenvironment
Axl inhibition by this compound also impacts the tumor microenvironment. Axl signaling can polarize tumor-associated macrophages towards an immunosuppressive M2 phenotype.[2][4] By blocking this signaling, Axl inhibitors can promote a more anti-tumor immune response.[8] Furthermore, treatment with this compound has been shown to increase the expression of PD-1 on tumor-infiltrating T cells, suggesting a potential synergistic effect when combined with PD-1 blockade immunotherapy.[8]
Quantitative Data Summary
The inhibitory activity and biological effects of this compound have been quantified in numerous preclinical studies. The data is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Parameter | Value | Reference |
| Axl | IC₅₀ | 58 nM | [6] |
| Axl | Kᵢ | 5.7 nM | [6][9] |
| Axl (in cells) | EC₅₀ | 100 nM | [6][9] |
| MER | - | Similar to Axl | [6][9] |
| Tyro3 | - | Similar to Axl | [6][9] |
| Other inhibited kinases | - | Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret | [6][9] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Cancer Type / Model | Assay / Endpoint | Concentration / Dose | Result | Reference |
| Inflammatory Breast Cancer (SUM149 cells) | Cell Proliferation | IC₅₀ = 0.43 µM (72h) | Significant inhibition | [1] |
| Breast Cancer (KPL-4 cells) | Cell Proliferation | IC₅₀ = 0.16 µM (72h) | Significant inhibition | [1] |
| Inflammatory Breast Cancer (SUM149 cells) | Migration & Invasion | 0.25 µM, 0.5 µM (18h) | Significant reduction | [1] |
| Breast Cancer (KPL-4 cells) | Cell Cycle | 0.25 µM, 0.5 µM (48h) | G1/S phase arrest | [1] |
| NSCLC Xenograft (A549) | Tumor Growth | 10, 25, 50 mg/kg (p.o.) | 67% inhibition at max dose | [6] |
| Inflammatory Breast Cancer Xenograft (SUM149) | Tumor Growth | 50 mg/kg (p.o.) | Significant inhibition | [1] |
| Ovarian Cancer (ID8 mouse model) | Survival (with anti-PD-1) | 50 mg/kg (p.o.) | Induced tumor eradication | [1][8] |
Key Experimental Protocols
Inhibition of Axl Phosphorylation in HEK293T Cells
Objective: To determine the potency of this compound in inhibiting ligand-induced Axl activation in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transiently transfected with a plasmid containing the human Axl gene (e.g., FLAG-tagged). Cells are incubated for 24 hours to allow for protein expression.[6]
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µmol/L) for a short duration (e.g., 10 minutes).[6]
-
Ligand Stimulation: To induce Axl phosphorylation, cells are stimulated with its ligand, Gas6 (e.g., in Gas6-containing conditioned media), for 5 minutes before lysis.[6]
-
Cell Lysis and Analysis: Cells are lysed, and protein extracts are collected. The level of phosphorylated Axl (p-Axl) is quantified relative to total Axl protein levels using methods such as Western Blotting or ELISA with specific antibodies against p-Axl (e.g., Tyr702) and total Axl.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of Axl phosphorylation against the log concentration of this compound.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NCr-nu/nu female mice) are used.[6]
-
Tumor Implantation: A specific number of human cancer cells (e.g., 5 x 10⁵ 4T1 cells or 1 x 10⁶ ID8 cells) are implanted, either subcutaneously or intraperitoneally.[8]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish for a set period (e.g., 7-10 days).[8]
-
Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is formulated (e.g., in 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80) and administered orally (p.o.) at specified doses (e.g., 10, 25, 50 mg/kg) and schedules (e.g., 5 days a week for 2 weeks).[1][7][8]
-
Monitoring: Tumor volume and mouse body weight are measured regularly. For survival studies, mice are monitored until a predetermined endpoint.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in treated groups to the control group. Survival curves are analyzed using Kaplan-Meier statistics.
Cell Proliferation Assay
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Plating: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well).[7]
-
Treatment: After allowing cells to adhere, they are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).[7]
-
Quantification of Viable Cells: A viability reagent (e.g., Cell Counting Kit-8 or MTT) is added to each well. The reagent is converted by metabolically active cells into a colored product.[7]
-
Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).[7]
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting survival percentage against the log concentration of this compound.
Conclusion
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase that disrupts key signal transduction pathways essential for tumor progression. Its mechanism of action, centered on the blockade of the Gas6/Axl axis, leads to the downstream inhibition of PI3K/Akt, MAPK, and NF-κB signaling. This results in reduced cell proliferation, migration, and invasion. Preclinical data strongly support its role in overcoming acquired resistance to other targeted therapies and suggest a synergistic potential with immunotherapy. The quantitative efficacy and defined experimental validation of this compound underscore its significance as a valuable tool for cancer research and a promising candidate for further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
An In-Depth Technical Guide to the SGI-7079 and Gas6 Ligand Interaction in the Axl Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The growth arrest-specific 6 (Gas6) and Axl receptor tyrosine kinase signaling pathway is a critical mediator of cellular processes that are often dysregulated in cancer, leading to disease progression, metastasis, and therapeutic resistance. SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl kinase. This technical guide provides a comprehensive overview of the interaction between this compound and the Gas6/Axl signaling axis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information herein is intended to support further research and drug development efforts targeting this important oncogenic pathway.
The Gas6/Axl Signaling Pathway
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family, is activated by its high-affinity ligand, Gas6.[1] This interaction is a key driver of various tumorigenic functions.
Mechanism of Activation:
-
Binding: Gas6 binds to the extracellular immunoglobulin-like domains of Axl.[1][2] This binding occurs at a one-to-one ligand-to-receptor ratio.[1][2]
-
Dimerization: The Gas6-Axl complex then dimerizes with another Gas6-Axl complex.[1][2]
-
Autophosphorylation: This dimerization triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain of Axl.[1][3]
-
Downstream Signaling: The phosphorylated Axl receptor serves as a docking site for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[1][4]
-
Ras/MEK/Erk1/2 Pathway: Involved in cell proliferation and differentiation.[1]
-
JAK/STAT Pathway: Regulates immune responses and cell proliferation.[1]
-
NF-κB Activation: Leads to the expression of genes involved in inflammation, cell survival, and invasion.[5]
-
The activation of these pathways ultimately results in increased cell proliferation, survival, migration, invasion, angiogenesis, and therapeutic resistance.[1][6]
Figure 1. Gas6/Axl Signaling Pathway.
This compound: A Selective Axl Kinase Inhibitor
This compound is a small molecule inhibitor that selectively targets the Axl receptor tyrosine kinase.[5][7] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Axl kinase domain, thereby preventing the transfer of phosphate groups and subsequent activation of downstream signaling.[5] This inhibition effectively blocks the pro-tumorigenic effects of Gas6-mediated Axl activation.[5][8]
Figure 2. Mechanism of this compound Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its effect on the Gas6/Axl pathway.
| Parameter | Value | Assay Type | Reference |
| IC50 (Axl) | 58 nM | In vitro kinase assay | [7] |
| Ki (Axl) | 5.7 nM | Not specified | [7][9] |
| EC50 (Axl Phosphorylation) | 100 nM | Cell-based (HEK293T) | [7][9] |
Table 1. This compound Potency and Efficacy.
| Cell Line | IC50 (72h) | Cancer Type | Reference |
| SUM149 | 0.43 µM | Inflammatory Breast Cancer | [5] |
| KPL-4 | 0.16 µM | Breast Cancer | [5] |
Table 2. This compound Cellular Proliferation Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and the Gas6/Axl pathway are provided below.
In Vitro Axl Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on Axl kinase activity.
Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
Axl-specific substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant Axl kinase to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Axl substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is measured using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
Figure 3. In Vitro Kinase Inhibition Assay Workflow.
Cell-Based Axl Phosphorylation Assay
This assay measures the ability of this compound to inhibit Gas6-induced Axl phosphorylation in a cellular context.
Materials:
-
Cells expressing Axl (e.g., HEK293T transiently transfected with human Axl, or cancer cell lines with endogenous Axl expression like SUM149)[7][8]
-
Cell culture medium
-
This compound
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-total-Axl antibody
-
Secondary antibodies
-
Western blot equipment and reagents or ELISA-based detection system
Procedure:
-
Plate cells in appropriate culture vessels and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-5 hours).[5]
-
Stimulate the cells with a predetermined concentration of Gas6 for a short period (e.g., 5-15 minutes) to induce Axl phosphorylation.[7][11]
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze the levels of phosphorylated Axl and total Axl by Western blot or a sandwich ELISA.
-
Quantify the band intensities or ELISA signal and normalize the phospho-Axl signal to the total Axl signal.
-
Calculate the percentage of inhibition of Axl phosphorylation for each this compound concentration and determine the EC50 value.
Figure 4. Cell-Based Axl Phosphorylation Assay Workflow.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., SUM149, KPL-4)[5]
-
Cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., Cell Counting Kit-8, MTT)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).[5][8]
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a selective inhibitor of the Axl receptor tyrosine kinase, which effectively blocks the signaling cascade initiated by the Gas6 ligand. By competitively binding to the ATP pocket of the Axl kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of pro-tumorigenic downstream pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel therapeutics targeting the Gas6/Axl axis. Further investigation into the in vivo efficacy and potential combination therapies involving this compound is warranted to fully realize its clinical potential in treating Axl-driven malignancies.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer | MDPI [mdpi.com]
- 2. Structural basis for Gas6–Axl signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas6 induces proliferation in prostate carcinoma cell lines expressing the Axl receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 10. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 11. Intervention of AXL in EGFR Signaling via Phosphorylation and Stabilization of MIG6 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SGI-7079: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1] Emerging as a significant target in oncology, AXL is implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating preclinical data, experimental methodologies, and its mechanism of action to support ongoing and future cancer research. The document summarizes key quantitative data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams, offering a detailed resource for researchers in the field.
Introduction to this compound
This compound is an orally active inhibitor that primarily targets the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family.[1][4] Overexpression and activation of AXL are associated with a poor prognosis in various cancers.[4] The binding of its ligand, growth arrest-specific 6 (Gas6), to AXL triggers dimerization and autophosphorylation of the kinase domain, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[2][4] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][2] this compound has demonstrated efficacy in preclinical models by inhibiting these processes and has shown potential in overcoming resistance to other targeted therapies, such as EGFR inhibitors.[5][6]
Mechanism of Action
This compound functions as a selective AXL inhibitor.[6] By competing with ATP for binding to the AXL kinase domain, it prevents the phosphorylation and subsequent activation of downstream signaling molecules.[1] This blockade of AXL-mediated signaling leads to the inhibition of tumor cell proliferation, migration, and invasion.[1] Furthermore, this compound has been shown to induce cell cycle arrest at the G1/S phase.[1]
The inhibition of the Gas6/AXL signaling pathway is a key aspect of this compound's anti-cancer activity. This pathway is a critical mediator of epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance and metastasis.[7] By targeting AXL, this compound can potentially reverse mesenchymal phenotypes and resensitize tumors to other therapies.[5][8]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value | Cell Line/System | Reference |
| AXL | IC50 | 58 nM | In vitro kinase assay | [5] |
| AXL | Ki | 5.7 nM | In vitro binding assay | [5][6] |
| Gas6-induced AXL Phosphorylation | EC50 | 100 nM | HEK293T cells | [5][6] |
| SUM149 (Inflammatory Breast Cancer) | Proliferation IC50 | 0.43 µM (72h) | SUM149 cells | [1] |
| KPL-4 (Breast Cancer) | Proliferation IC50 | 0.16 µM (72h) | KPL-4 cells | [1] |
Table 2: Off-Target Kinase Inhibition
This compound also shows inhibitory activity against other kinases, particularly at higher concentrations.
| Off-Target Kinase | Inhibition Level | Reference |
| MER | Similar to AXL | [5][6] |
| Tyro3 | Similar to AXL | [5][6] |
| Syk | Potent, low nM | [5][6] |
| Flt1 | Potent, low nM | [5][6] |
| Flt3 | Potent, low nM | [5][6] |
| Jak2 | Potent, low nM | [5][6] |
| TrkA | Potent, low nM | [5][6] |
| TrkB | Potent, low nM | [5][6] |
| PDGFRβ | Potent, low nM | [5][6] |
| Ret | Potent, low nM | [5][6] |
| Met | Inhibited | [5] |
| YES | Inhibited | [5] |
Table 3: In Vivo Efficacy
| Cancer Model | Animal Model | Dosing | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 xenograft (NCr-nu/nu female mice) | 10, 25, 50 mg/kg, p.o. | 67% tumor growth inhibition at max dose. | [5][6] |
| Inflammatory Breast Cancer | SUM149 xenograft (mice) | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [1] |
| Ovarian Cancer | ID8 peritoneal model (mice) | 50 mg/kg, p.o., 5 days/week for 2 weeks (with anti-PD-1) | Induced tumor eradication in one-third of mice. | [1] |
| KRAS-mutant NSCLC | A549 xenograft | Not specified | Synergistic tumor reduction with Dasatinib. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro AXL Phosphorylation Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the ligand-induced phosphorylation of the AXL receptor in a cellular context.
Caption: Workflow for AXL phosphorylation inhibition assay.
Detailed Steps:
-
Cell Culture and Transfection: HEK-293T cells are transiently transfected with a plasmid encoding FLAG-tagged human Axl.[5]
-
Incubation: Cells are incubated for 24 hours in standard media supplemented with 10% Fetal Bovine Serum (FBS).[5]
-
Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µmol/L) for 10 minutes.[5][6]
-
Ligand Stimulation: Five minutes prior to cell lysis, cells are stimulated with conditioned media containing the AXL ligand, Gas6.[5][6]
-
Cell Lysis and Protein Analysis: Cells are lysed, and the protein extracts are analyzed for AXL phosphorylation, typically by Western blotting using an antibody specific for phosphorylated AXL (e.g., at Tyr702).[1][8]
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[8]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound.[8]
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[1][8]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or Cell Counting Kit-8 (CCK-8).[8] The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells to determine the IC50 value.[8]
Cell Migration and Invasion Assays
These assays evaluate the impact of this compound on the migratory and invasive capabilities of cancer cells.
Detailed Steps:
-
Cell Preparation: Cancer cells are cultured in the presence of this compound at specified concentrations (e.g., 0.25 µM, 0.5 µM) for a set duration (e.g., 18 hours).[1]
-
Assay Setup:
-
Migration: Cells are seeded into the upper chamber of a Transwell insert.
-
Invasion: The Transwell insert is coated with a basement membrane extract (e.g., Matrigel), and cells are seeded into the upper chamber.[10]
-
-
Incubation: The lower chamber contains a chemoattractant (e.g., media with FBS), and the plates are incubated to allow for cell migration or invasion.
-
Quantification: After incubation, non-migrated/invaded cells in the upper chamber are removed. The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted.
In Vivo Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of this compound in a living organism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 7. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SGI-7079: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a selective, orally active, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer pathogenesis, including proliferation, survival, migration, invasion, and therapeutic resistance.[3][4] This technical guide provides a comprehensive summary of the preclinical data available for this compound, including its in vitro and in vivo efficacy, mechanism of action, and key experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| IC50 | 58 nM | In vitro kinase assay | N/A | [1][2] |
| Ki | 5.7 nM | AXL kinase | N/A | [1] |
| EC50 | 100 nM | HEK293T cells expressing human AXL | Inhibition of Gas6-induced Axl phosphorylation | [1] |
| IC50 | 0.43 µM | SUM149 (Inflammatory Breast Cancer) | 72 hours | [2] |
| IC50 | 0.16 µM | KPL-4 (Breast Cancer) | 72 hours | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | NCr-nu/nu female mice with A549 xenografts | 10, 25, 50 mg/kg, p.o. | Dose-dependent tumor growth inhibition; 67% inhibition at max dose. | [1] |
| Inflammatory Breast Cancer | Mice with SUM149 subcutaneous xenografts | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [2] |
| Ovarian Cancer | C57BL/6 mice with ID8 peritoneal model | 50 mg/kg, p.o., 5 days/week for 2 weeks (in combination with anti-PD-1) | Induced tumor eradication in one-third of mice and long-term survival. | [2] |
| Ovarian Cancer | Syngeneic C57BL/6 mice vs. nude mice with ID8 tumors | N/A | Greater antitumor effect in syngeneic mice (median survival 56 days) vs. nude mice (median survival 35.5 days), suggesting an immune-mediated effect. | [5] |
Experimental Protocols
Inhibition of Axl Activation in HEK293T Cells
-
Cell Culture and Transfection: HEK-293 cells are transiently transfected with a plasmid containing the human Axl gene using electroporation. Transfected cells are incubated in standard media with 10% FBS for 24 hours.[1]
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µmol/L) for 10 minutes.[1]
-
Stimulation and Lysis: Five minutes before lysis, cells are stimulated with Gas6-containing conditioned media to induce Axl phosphorylation.[1]
-
Analysis: Cell lysates are analyzed to determine the level of Axl phosphorylation, typically by Western blot.
Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Cancer cell lines (e.g., SUM149, KPL-4) are plated in 96-well plates at a density of 5 x 10³ cells per well.[3]
-
Treatment: Cells are treated with this compound at various concentrations.[3]
-
Incubation: Cells are incubated for a specified period, typically 72 hours.[2][3]
-
MTT Addition and Measurement: MTT reagent is added to each well, and after an incubation period, the resulting formazan crystals are dissolved. The absorbance is measured at 490 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell survival is calculated as the relative absorbance of treated cells versus untreated controls.[3]
Cell Migration and Invasion Assays
-
Cell Culture and Treatment: SUM149 cells are cultured and treated with this compound (e.g., 0.25 µM, 0.5 µM) for 18 hours.[2] For invasion assays, cells are plated in the upper chamber of a Matrigel-coated transwell insert. For migration assays, a scratch wound is created in a confluent cell monolayer.
-
Incubation: Cells are incubated to allow for migration or invasion.
-
Analysis: Migrated or invaded cells are stained and counted. For wound healing assays, images of the scratch are taken at different time points to measure the rate of wound closure.[5]
In Vivo Xenograft Studies
-
Animal Models: NCr-nu/nu female mice or other appropriate strains are used.[1]
-
Tumor Implantation: Cancer cells (e.g., A549, SUM149) are injected subcutaneously into the flanks of the mice.[1][2]
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses and schedules.[1][2]
-
Monitoring: Tumor volume and body weight are measured regularly.[5]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. Survival is also monitored.[2][5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Axl Signaling Inhibition
This compound exerts its anticancer effects by inhibiting the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.[4][6] this compound blocks this initial activation step.
Caption: this compound inhibits Axl, blocking downstream pro-tumorigenic signaling.
Experimental Workflow: In Vitro Proliferation Assay
The following diagram illustrates the typical workflow for assessing the effect of this compound on cancer cell proliferation in vitro.
Caption: Workflow for determining the IC50 of this compound on cancer cell lines.
Logical Relationship: this compound and Overcoming Erlotinib Resistance
Preclinical studies have shown that this compound can reverse resistance to EGFR inhibitors like erlotinib in mesenchymal non-small cell lung cancer (NSCLC) models where Axl is overexpressed.
Caption: this compound reverses erlotinib resistance by inhibiting Axl in NSCLC.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of Axl kinase, leading to anti-proliferative and anti-migratory effects in various cancer models in vitro. In vivo, this compound shows dose-dependent tumor growth inhibition and can enhance the efficacy of immunotherapy. These findings support the continued investigation of this compound as a potential therapeutic agent for cancers with Axl-driven pathology. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
SGI-7079: A Technical Guide to Overcoming Drug Resistance Through Axl Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired resistance to targeted cancer therapies remains a significant hurdle in oncology. The receptor tyrosine kinase Axl has emerged as a key driver of this resistance, particularly in non-small cell lung cancer (NSCLC) and other malignancies. SGI-7079, a potent and selective Axl inhibitor, has demonstrated considerable promise in preclinical studies by reversing resistance to epidermal growth factor receptor (EGFR) inhibitors, such as erlotinib. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in overcoming drug resistance, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to combat therapeutic resistance in cancer.
Introduction: The Challenge of Acquired Drug Resistance
Targeted therapies have revolutionized cancer treatment by selectively inhibiting key oncogenic drivers. However, the initial efficacy of these agents is often limited by the development of acquired resistance. Cancer cells can adapt to therapeutic pressure by activating alternative survival pathways, thereby circumventing the effects of the targeted drug.
One such critical bypass mechanism involves the upregulation and activation of the Axl receptor tyrosine kinase. Axl, a member of the TAM (Tyro3, Axl, Mer) family, is a key mediator of cell survival, proliferation, migration, and invasion. Its overexpression is associated with poor prognosis and resistance to a range of cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.
This compound: A Selective Axl Inhibitor
This compound is a selective, ATP-competitive, and orally active small molecule inhibitor of Axl. It has been shown to effectively block Axl-mediated signaling pathways, leading to the inhibition of tumor cell proliferation, migration, and invasion.[1] By targeting Axl, this compound presents a promising strategy to overcome resistance to conventional and targeted cancer therapies.
Mechanism of Action: Overcoming Resistance through Axl Inhibition
The primary mechanism by which this compound overcomes drug resistance is through the inhibition of the Gas6/Axl signaling pathway.
The Gas6/Axl Signaling Pathway in Drug Resistance
Under normal physiological conditions, the binding of the ligand Gas6 to the Axl receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades. In the context of cancer and drug resistance, particularly to EGFR inhibitors, Axl activation can occur through various mechanisms, including ligand-dependent and -independent signaling. This activation leads to the sustained signaling of pro-survival pathways, rendering the cancer cells insensitive to the primary therapeutic agent.
The key downstream signaling pathways activated by Axl that contribute to drug resistance include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell growth and division.
-
NF-κB Pathway: Regulates inflammation, cell survival, and immune responses.[2][3]
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.[4]
Axl Signaling Pathway in Drug Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas6/Axl Axis Contributes to Chemoresistance and Metastasis in Breast Cancer through Akt/GSK-3β/β-catenin Signaling [thno.org]
- 4. mdpi.com [mdpi.com]
SGI-7079 and Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, tissue repair, and, pathologically, in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors. A key player in this process is the AXL receptor tyrosine kinase. Overexpression and activation of AXL are associated with poor prognosis in several cancers, driving tumor growth, therapeutic resistance, and metastasis. SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of AXL kinase. This technical guide provides an in-depth overview of the role of this compound in modulating EMT, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: this compound and the AXL Signaling Axis
This compound functions as a selective inhibitor of AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1] The primary ligand for AXL is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that are crucial for cell survival, proliferation, migration, and invasion.
The key signaling pathways activated by AXL that promote EMT include:
-
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.
-
NF-κB Pathway: This pathway plays a critical role in inflammation, immunity, and cell survival.
By competitively binding to the ATP-binding pocket of the AXL kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of these downstream signaling cascades.[2] This inhibition of AXL signaling leads to a reversal of the mesenchymal phenotype, a process known as mesenchymal-epithelial transition (MET), thereby reducing the migratory and invasive potential of cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines, focusing on its inhibitory concentrations and its impact on cell migration and invasion. While direct quantitative data on the reversal of EMT markers by this compound is limited in the public domain, data for other selective AXL inhibitors with similar mechanisms are provided for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SUM149 | Inflammatory Breast Cancer | IC50 (72h) | 0.43 µM | [2] |
| KPL-4 | Breast Cancer | IC50 (72h) | 0.16 µM | [2] |
| Various | Various | IC50 (in vitro assay) | 58 nM | [1] |
| HEK293T (hAXL) | - | EC50 (Axl Phosphorylation) | 100 nM | [1] |
Table 2: Effect of AXL Inhibition on Cell Migration and Invasion
| Compound | Cell Line | Assay | Concentration | % Inhibition | Reference |
| This compound | SUM149 | Migration | 0.25 µM, 0.5 µM | Significant Reduction | [2] |
| This compound | SUM149 | Invasion | 0.25 µM, 0.5 µM | Significant Reduction | [2] |
| SKI-G-801 (AXL Inhibitor) | MDA-MB-231 | Invasion | 0.3, 1.0, 3.0 µM | Dose-dependent decrease | [3] |
| SKI-G-801 (AXL Inhibitor) | Hs578T | Invasion | 0.3, 1.0, 3.0 µM | Dose-dependent decrease | [3] |
Table 3: Effect of AXL Inhibition on EMT Marker Expression (Data from other selective AXL inhibitors)
| Compound | Cell Line | Marker | Change | Reference |
| MP470 (Amuvatinib) | ANV5 (Mesenchymal) | E-cadherin | Upregulated | [2] |
| MP470 (Amuvatinib) | ANV5 (Mesenchymal) | N-cadherin | Downregulated | [2] |
| MP470 (Amuvatinib) | ANV5 (Mesenchymal) | Snail | Downregulated | [2] |
| AXL siRNA | PC9 (NSCLC) | E-cadherin | Upregulated | [4] |
| AXL siRNA | PC9 (NSCLC) | N-cadherin | Downregulated | [4] |
| AXL siRNA | PC9 (NSCLC) | Twist | Downregulated | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of this compound and EMT research are provided below.
Western Blot Analysis for EMT Markers
This protocol outlines the procedure for detecting changes in the expression of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers following treatment with this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Transwell Migration and Invasion Assay
This protocol details the method to assess the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Cell Preparation:
-
Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Place the transwell inserts into a 24-well plate.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
-
Add 200 µL of the cell suspension to the upper chamber of each insert, including different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 18-48 hours).
-
-
Quantification:
-
After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Capture images of the stained cells using a microscope.
-
Count the number of migrated/invaded cells in several random fields of view. The results can be expressed as the average number of cells per field or as a percentage of the control.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 50 mg/kg) and schedule (e.g., daily or 5 days a week).[2] The control group should receive the vehicle used to dissolve this compound.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for EMT markers, or Western blotting).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the core signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's effect on EMT.
Conclusion
This compound represents a promising therapeutic agent for cancers characterized by AXL-driven epithelial-mesenchymal transition. Its ability to selectively inhibit AXL kinase activity leads to the suppression of key downstream signaling pathways, resulting in a reduction of the aggressive mesenchymal phenotype. The presented data and protocols provide a foundational guide for researchers and drug development professionals investigating the role of this compound and other AXL inhibitors in oncology. Further quantitative studies on the specific effects of this compound on EMT marker expression will be crucial for a more complete understanding of its mechanism of action and for the development of effective anti-cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGI-7079 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor proliferation, survival, migration, invasion, and therapeutic resistance in a variety of human cancers.[2][3] this compound exerts its anti-cancer effects by blocking AXL-mediated signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| SUM149 | Inflammatory Breast Cancer | 72 hours | 0.43[5] |
| KPL-4 | Breast Cancer | 72 hours | 0.16[5] |
| General | Various Cancers | Not Specified | 0.058 [6][7] |
Signaling Pathway
This compound targets the AXL receptor tyrosine kinase, thereby inhibiting downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: AXL signaling pathway inhibited by this compound.
Experimental Protocols
Cell Proliferation and Viability Assays
1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the adherent cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the treatment period, gently wash the cells with PBS.[2]
-
Fix the cells by adding 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15-20 minutes at room temperature.[9]
-
Remove the fixative and wash the plate with water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[10]
-
Wash the plate with water to remove excess stain and allow the plate to air dry.[10]
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 590 nm using a microplate reader.[2]
Cell Migration and Invasion Assays
1. Transwell Migration (Boyden Chamber) Assay
This assay assesses the migratory capacity of cells through a porous membrane.
Caption: Workflow for the Transwell migration/invasion assay.
Protocol:
-
For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11] For migration assays, this step is omitted.
-
Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 1 x 10^5 cells to the upper chamber of the Transwell insert.[12]
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).[12]
-
Incubate for 12-24 hours at 37°C.[12]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde and stain with 0.1% crystal violet.[12]
-
Count the number of migrated cells in several random fields under a microscope.
2. Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to confluence.[13]
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.[8]
-
Wash the wells with PBS to remove detached cells.[13]
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control wells.[13]
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
Western Blotting for AXL Phosphorylation
This technique is used to detect the phosphorylation status of AXL, a direct indicator of its activation.
Caption: Workflow for Western blot analysis of AXL phosphorylation.
Protocol:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the AXL ligand, Gas6 (e.g., 100 ng/mL for 10 minutes), to induce AXL phosphorylation.[14]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AXL (e.g., anti-p-AXL Tyr779) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AXL or a housekeeping protein like β-actin or GAPDH.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. clyte.tech [clyte.tech]
- 9. tpp.ch [tpp.ch]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. pubcompare.ai [pubcompare.ai]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for SGI-7079: An Axl Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in a variety of human cancers. Axl signaling plays a crucial role in tumor cell proliferation, survival, migration, and invasion, as well as in the development of therapeutic resistance.[1][2] this compound exerts its anti-cancer effects by blocking Axl-mediated downstream signaling pathways, including the NF-κB pathway.[1] These application notes provide a summary of the inhibitory activity of this compound across different cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 Values
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72 |
| KPL-4 | Breast Cancer | 0.16 | 72 |
| In vitro | General (Biochemical Assay) | 0.058 | Not Applicable |
Note: The in vitro IC50 value of 58 nM (0.058 µM) represents the concentration required for 50% inhibition of Axl kinase activity in a biochemical assay, not a cell-based proliferation assay.[3]
Signaling Pathway
This compound targets the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cancer cell proliferation, survival, and migration. This compound competitively binds to the ATP-binding site of the Axl kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.
Figure 1: this compound Mechanism of Action.
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 value of this compound in a cancer cell line of interest using a commercially available cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT solution, CellTiter-Glo® reagent)
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Experimental Workflow:
Figure 2: Experimental workflow for IC50 determination.
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Dilute the cells in complete culture medium to the desired seeding density (optimized for each cell line to ensure exponential growth throughout the experiment). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.
-
Cell Adherence: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.
-
This compound Treatment: a. Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A typical concentration range might be from 0.01 µM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: a. Incubate the plate for a predetermined time, for example, 72 hours, at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Assay:
-
For MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Incubate at room temperature in the dark for 2 hours with gentle shaking.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
For MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Measure the luminescence using a microplate luminometer.
-
-
Data Analysis: a. Subtract the average background reading from all other readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound is a valuable tool for investigating the role of Axl signaling in cancer. The provided protocols offer a standardized method for assessing its anti-proliferative activity. Further studies are warranted to expand the IC50 data across a broader range of cancer cell lines to better understand its therapeutic potential.
References
Application Notes and Protocols for SGI-7079 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGI-7079, a selective Axl receptor tyrosine kinase inhibitor, in Western blotting experiments. Detailed protocols, data interpretation, and visual aids are included to facilitate the investigation of the Gas6/Axl signaling pathway and the efficacy of this compound.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6).[3] The Gas6/Axl signaling pathway is implicated in various cellular processes, including cell survival, proliferation, migration, and invasion.[3][4] Dysregulation of this pathway is associated with the progression and therapeutic resistance of several cancers.[3][4][5] this compound effectively blocks Axl-mediated downstream signaling, such as the PI3K/Akt and NF-κB pathways, making it a valuable tool for cancer research and drug development.[1][4] Western blotting is a key technique to elucidate the molecular effects of this compound by examining the phosphorylation status of Axl and its downstream targets.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SUM149 | Inflammatory Breast Cancer | IC50 (72h) | 0.43 µM | [1] |
| KPL-4 | Breast Cancer | IC50 (72h) | 0.16 µM | [1] |
| HEK293T (expressing human Axl) | - | EC50 (Gas6-induced Axl phosphorylation) | 100 nM | [2] |
| A549 | Non-Small Cell Lung Cancer | - | This compound reverses erlotinib resistance | [4][6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| SUM149 xenograft | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significantly inhibited tumor growth and prolonged survival. | [1] |
| ID8 ovarian cancer peritoneal model | 50 mg/kg, p.o., 5 days/week for 2 weeks (in combination with anti-PD-1 antibody) | Induced tumor eradication and long-term survival in one-third of mice. | [1] |
| Mesenchymal NSCLC xenograft | 10, 25, 50 mg/kg, p.o. | Inhibited tumor growth in a dose-dependent manner. | [2][6] |
Signaling Pathway
The diagram below illustrates the Gas6/Axl signaling pathway and the mechanism of inhibition by this compound.
Caption: Gas6/Axl signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for performing Western blotting to assess the effect of this compound on Axl phosphorylation.
Experimental Workflow
The following diagram outlines the key steps in the Western blotting workflow.
Caption: Western blotting experimental workflow.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells of interest (e.g., SUM149, KPL-4) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM) or vehicle control (DMSO) for the desired time (e.g., 5, 18, or 48 hours).[1]
-
For experiments investigating ligand-induced phosphorylation, serum-starve cells before stimulating with Gas6-containing conditioned media for a short period (e.g., 5 minutes) prior to lysis.[2]
2. Cell Lysis and Protein Extraction [7][8]
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein and transfer it to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford, Lowry, or BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation
-
Based on the protein concentration, dilute the lysates to ensure equal protein loading for each sample (typically 20-50 µg per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) [9]
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
7. Blocking [11]
-
To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation [10]
-
Dilute the primary antibodies (e.g., rabbit anti-phospho-Axl (Tyr702), rabbit anti-Axl) in blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation [10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
10. Detection [12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
11. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-Axl band to the total Axl band to determine the relative level of Axl phosphorylation. Compare the results from this compound-treated samples to the vehicle control. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]
- 6. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell lysis and western blot analysis [bio-protocol.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Overview of Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for SGI-7079 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its overexpression is implicated in the progression, metastasis, and therapeutic resistance of various cancers.[2][3] this compound exerts its antitumor effects by blocking Axl-mediated signaling pathways, such as NF-κB activation, thereby inhibiting tumor cell proliferation, migration, and invasion.[1] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models of cancer, including dosage, administration, and methods for evaluating efficacy and pharmacodynamics.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Parameter | Details | Reference |
| Drug | This compound | [1][4] |
| Mouse Models | NCr-nu/nu (nude) mice, Syngeneic (BALB/c, C57BL/6) | [4][5] |
| Tumor Models | Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549), Inflammatory Breast Cancer Xenograft (SUM149), Ovarian Cancer (ID8) | [1][5][6] |
| Dosage Range | 10, 25, 50 mg/kg | [5] |
| Recommended Dose | 50 mg/kg | [1][3] |
| Administration Route | Oral gavage (p.o.) | [1][4][5] |
| Dosing Schedule | 5 days per week for 2 weeks | [1][4] |
| Vehicle/Formulation 1 | 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80 in water | [3][4] |
| Vehicle/Formulation 2 | 0.1N citrate buffer | [5] |
Table 2: Summary of In Vivo Efficacy Data for Axl Inhibitors
| Mouse Model | Cell Line | Treatment and Dose | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NSCLC Xenograft | A549 | This compound (10, 25, 50 mg/kg, p.o.) | Dose-dependent tumor growth inhibition; 67% inhibition at 50 mg/kg. | [5] |
| Inflammatory Breast Cancer Xenograft | SUM149 | This compound (50 mg/kg, p.o.) | Significant inhibition of tumor growth and prolonged survival. | [1] |
| Ovarian Cancer | ID8 (syngeneic C57BL/6) | This compound (dose not specified) | Greater antitumor effect in immunocompetent mice (median survival 56 days) vs. nude mice (35.5 days). | [6] |
| BaF3/TEL-AXL Xenograft | BaF3/TEL-AXL | Novel AXL inhibitor (25, 50, 100 mg/kg/day, p.o.) | TGI of 89.8%, 103.9%, and 104.8%, respectively. No obvious body weight loss. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle composed of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80.
Materials:
-
This compound powder
-
Hydroxypropylmethylcellulose (HPMC), 400 cP
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Heated stir plate
-
Beakers
-
Graduated cylinders
-
Scale
Procedure:
-
Prepare the Vehicle: a. To prepare 100 mL of 0.5% HPMC solution, heat approximately 30 mL of sterile deionized water to 70-80°C on a heated stir plate. b. In a separate beaker, weigh out 0.5 g of HPMC. c. Slowly add the HPMC powder to the heated water while stirring continuously to create a homogenous suspension. d. Remove the beaker from the heat and add 69.9 mL of cold sterile deionized water. e. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or can be left overnight. f. Add 0.1 mL of Tween 80 to the clear HPMC solution and mix thoroughly.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 1 mg/mL). b. Add a small amount of the vehicle to the this compound powder and triturate to form a uniform paste. c. Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure a homogenous suspension. d. Prepare the suspension fresh daily and keep it stirring during dosing to prevent settling.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using this compound in a subcutaneous xenograft model, such as A549 NSCLC or SUM149 inflammatory breast cancer.
Materials:
-
6-8 week old female athymic nude mice (e.g., NCr-nu/nu).
-
Cancer cell line of interest (e.g., A549 or SUM149).
-
Sterile PBS.
-
Matrigel (optional, can improve tumor take rate).
-
This compound formulation and vehicle control.
-
Calipers for tumor measurement.
-
Animal scale.
-
Oral gavage needles.
Procedure:
-
Tumor Cell Implantation: a. Culture cancer cells to ~80% confluency. b. Harvest cells by trypsinization, wash with sterile PBS, and determine cell viability (should be >95%). c. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL. d. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring and Group Randomization: a. Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2. c. When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Drug Administration: a. Administer this compound (e.g., 10, 25, or 50 mg/kg) or vehicle control via oral gavage once daily, 5 days a week, for 2 weeks.[1][4] b. The volume of administration is typically 100-200 µL per mouse.
-
Efficacy and Toxicity Assessment: a. Continue to measure tumor volume 2-3 times per week throughout the study. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[4] A body weight loss of >15-20% is often considered a sign of significant toxicity. c. At the end of the study (e.g., when control tumors reach a predetermined size or after a set number of days), euthanize the mice. d. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).
Protocol 3: Pharmacodynamic Analysis of Axl Inhibition in Tumor Tissue
This protocol describes the assessment of Axl phosphorylation in tumor tissue by Western blotting to confirm the target engagement of this compound.
Materials:
-
Excised tumor tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Tissue homogenizer.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-Axl (Tyr702) antibody (e.g., Cell Signaling Technology #5724).[2]
-
Total Axl antibody.
-
β-actin or GAPDH antibody (loading control).
-
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Protein Extraction: a. Snap-freeze excised tumors in liquid nitrogen and store at -80°C. b. Homogenize a small piece of the frozen tumor tissue in ice-cold RIPA buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein from each tumor lysate by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against Phospho-Axl (Tyr702) overnight at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using an ECL reagent. g. Capture the chemiluminescent signal using an imaging system. h. Strip the membrane and re-probe for total Axl and a loading control to normalize the phospho-Axl signal.
Mandatory Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
Application Notes: SGI-7079 Administration in Xenograft Studies
Introduction
SGI-7079 is a novel, selective, and orally active ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in cancer progression, metastasis, immune evasion, and therapeutic resistance.[2][3] The ligand for Axl, growth arrest-specific 6 (Gas6), activates downstream signaling pathways such as PI3K/AKT, NF-κB, and MEK/ERK upon binding.[2][4] this compound effectively blocks these Axl-mediated signaling pathways, leading to the inhibition of tumor cell proliferation, migration, and invasion.[1] These characteristics make this compound a valuable tool for preclinical cancer research, particularly in xenograft models to study therapeutic efficacy, overcome drug resistance, and investigate combination therapies.[5][6]
Mechanism of Action
This compound exhibits high selectivity for Axl kinase with a Ki of 5.7 nM.[5][7] It functions by inhibiting the Gas6 ligand-induced tyrosine phosphorylation of Axl.[2][5] This blockade disrupts downstream signaling cascades that promote cell survival and proliferation, such as the NF-κB and PI3K/AKT pathways, ultimately increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.[4] In preclinical models, this inhibition results in a dose-dependent reduction in tumor growth.[5][7] Studies have shown that this compound can inhibit tumor growth by up to 67% at its maximum effective dose in vivo.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
SGI-7079: Application Notes and Protocols for a Selective Axl Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, migration, invasion, and resistance to conventional therapies.[2][3] this compound has been shown to inhibit tumor growth in a dose-dependent manner and is a promising candidate for overcoming resistance to EGFR inhibitors.[4][5] These application notes provide a comprehensive overview of the solubility, biological activity, and experimental protocols for this compound.
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₆FN₇ |
| Molecular Weight | 455.53 g/mol [2][4][5] |
| CAS Number | 1239875-86-5[4][5] |
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available solubility data. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] For in vivo applications, specific formulations are required to achieve desired concentrations.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 91 | 199.76 | [4][5] |
| DMSO | 84 | 184.4 | Sonication is recommended.[6] |
| DMSO | 60 | - | [2] |
| Water | Insoluble | Insoluble | [4][5] |
| Ethanol | Insoluble | Insoluble | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 | ≥ 4.76 | Clear solution for in vivo use.[1] |
| 0.5% Hydroxypropylmethylcellulose + 0.1% Tween 80 | - | - | Formulation for in vivo oral administration.[7] |
| CMC-NA | ≥ 5 | - | Homogeneous suspension for oral administration.[4][5] |
Biological Activity
This compound is a selective inhibitor of Axl kinase with a reported IC₅₀ of 58 nM in vitro.[4][5] It also demonstrates inhibitory activity against other TAM family members, Mer and Tyro3, as well as other kinases such as Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret at low nanomolar concentrations.[4][6] The primary mechanism of action of this compound is the inhibition of Gas6-induced Axl phosphorylation, which in turn blocks downstream signaling pathways.[1][4] This inhibition leads to reduced tumor cell proliferation, migration, and invasion.[1][3]
Axl Signaling Pathway Inhibition
The following diagram illustrates the simplified Axl signaling pathway and the point of inhibition by this compound.
Caption: Simplified Axl signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo assays using this compound.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
In Vitro Inhibition of Axl Phosphorylation
Objective: To determine the inhibitory effect of this compound on Gas6-induced Axl phosphorylation in a cellular context.
Materials:
-
HEK-293 cells (or other suitable cell line expressing Axl)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmid containing human Axl gene (optional, for transient transfection)
-
Transfection reagent (if applicable)
-
This compound stock solution
-
Gas6-containing conditioned media or recombinant Gas6
-
Lysis buffer
-
Primary antibodies (anti-phospho-Axl, anti-total-Axl)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Seed HEK-293 cells in a 6-well plate and allow them to adhere overnight.
-
(Optional) If cells do not endogenously express sufficient Axl, transiently transfect them with an Axl-expressing plasmid and incubate for 24 hours.[4][5]
-
Serum-starve the cells overnight to reduce basal receptor activation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 10 minutes to 5 hours).[4][5][8]
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 5-20 minutes) to induce Axl phosphorylation.[4][8]
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to analyze the levels of phosphorylated Axl and total Axl.
Cell Proliferation Assay (CCK-8 or MTT)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SUM149, KPL-4)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.[2]
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours).[2]
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NCr-nu/nu or BALB/c)
-
Cancer cell line for xenograft implantation (e.g., A549, SUM149)
-
This compound
-
Vehicle for in vivo formulation (e.g., 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration.
-
Administer this compound orally at desired dosages (e.g., 10, 25, 50 mg/kg) on a specified schedule (e.g., 5 days a week for 2 weeks).[1][6]
-
Administer the vehicle to the control group.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for in vitro evaluation of this compound.
Caption: A typical workflow for in vitro experiments with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of Axl signaling in cancer and other diseases. Its high solubility in DMSO allows for easy preparation of stock solutions for in vitro experiments, while specific formulations enable its use in in vivo models. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of Axl inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. SGI7079|this compound|Axl inhibitor [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 7. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SGI-7079 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of SGI-7079 stock solutions, a critical step for ensuring experimental reproducibility and accuracy. This compound is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] It plays a significant role in cancer research by blocking Axl-mediated signaling pathways, which can inhibit tumor cell proliferation, migration, and invasion.[1]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆FN₇ | [2][3][4] |
| Molecular Weight | 455.53 g/mol | [2][3][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | [4] |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies.
| Solvent | Solubility (at 25°C) | Notes | Reference |
| DMSO | ≥ 34 mg/mL (74.64 mM) to 91 mg/mL (199.76 mM) | Use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be beneficial. | [1][2][3][5] |
| Water | Insoluble | [2][3] | |
| Ethanol | Insoluble | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 219.5 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a sterile vial.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
This compound Signaling Pathway
This compound primarily targets the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and migration. This compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent downstream signaling.
Caption: this compound inhibits the Axl signaling pathway.
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is crucial for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. | [1][3][5] |
| In DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][3][6] |
| In DMSO | -20°C | Up to 1 month | For short-term storage. | [3] |
| In DMSO | 4°C | Up to 2 weeks | For very short-term use. | [6] |
Workflow for this compound Stock Solution Preparation and Storage
The following diagram outlines the standard workflow for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
By adhering to these detailed protocols and storage guidelines, researchers can ensure the consistency and reliability of their experiments involving this compound.
References
Application Notes and Protocols for SGI-7079 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in the progression and metastasis of various cancers. Activation of AXL by its ligand, Gas6, triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion. This compound effectively blocks these AXL-mediated downstream signaling pathways, including NF-κB activation and matrix metalloproteinase-9 (MMP-9) expression, making it a valuable tool for investigating cancer cell motility and a potential therapeutic agent.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays for assessing cancer cell motility: the Transwell migration and invasion assay and the wound healing (scratch) assay.
Data Presentation
The following table summarizes the quantitative effects of this compound on cell migration and invasion in different cancer cell lines.
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| SUM149 (Inflammatory Breast Cancer) | Transwell Migration | 0.25 µM, 0.5 µM | 18 hours | Significant reduction in cell migration.[1] | MedchemExpress |
| SUM149 (Inflammatory Breast Cancer) | Matrigel Invasion | 0.25 µM, 0.5 µM | 18 hours | Significant reduction in cell invasion.[1] | MedchemExpress |
| ID8 (Ovarian Cancer) | Transwell Migration & Invasion | Not specified | Not specified | Inhibition of migration and invasion in Axl-sufficient cells. | Hong et al. |
| KPL-4 (Breast Cancer) | Proliferation (IC50) | 0.16 µM | 72 hours | Significant inhibition of proliferation.[1] | MedchemExpress |
| SUM149 (Inflammatory Breast Cancer) | Proliferation (IC50) | 0.43 µM | 72 hours | Significant inhibition of proliferation.[1] | MedchemExpress |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in Cell Migration and Invasion
The following diagram illustrates the AXL signaling pathway and the mechanism of action for this compound in inhibiting cell migration and invasion.
Caption: AXL signaling pathway and inhibition by this compound.
Experimental Workflow for Transwell Migration and Invasion Assays
The diagram below outlines the key steps for performing Transwell migration and invasion assays with this compound.
Caption: Workflow for Transwell migration and invasion assays.
Experimental Protocols
Protocol 1: Transwell Migration and Invasion Assay
This protocol is adapted from standard Transwell assay procedures and incorporates findings from studies using this compound.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture and Starvation:
-
Culture cells of interest to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium prior to the assay. This minimizes the influence of serum growth factors on cell migration.
-
-
Preparation of Transwell Inserts (Invasion Assay Only):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add a thin layer of the diluted Matrigel solution to the upper surface of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in a serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL.
-
Seed 100-200 µL of the cell suspension into the upper chamber of each Transwell insert (both Matrigel-coated for invasion and uncoated for migration).
-
-
Treatment with this compound:
-
Prepare working solutions of this compound in a serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the this compound working solutions to the cells in the upper chamber to achieve the desired final concentrations (e.g., 0.25 µM and 0.5 µM).
-
Include a vehicle control (DMSO) group.
-
-
Chemoattraction and Incubation:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Transwell inserts into the wells.
-
Incubate the plate at 37°C in a humidified incubator for a duration determined by the cell type's migratory capacity (e.g., 18 hours for SUM149 cells).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the migrated/invaded cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Image the lower surface of the membrane using a microscope.
-
Quantify the number of migrated/invaded cells by counting the cells in several random fields of view per insert.
-
Protocol 2: Wound Healing (Scratch) Assay
This protocol provides a framework for conducting a wound healing assay to assess the effect of this compound on collective cell migration.
Materials:
-
24- or 48-well cell culture plates
-
Cell culture medium
-
FBS
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with live-cell imaging capabilities (recommended) or a standard inverted microscope
Procedure:
-
Cell Seeding:
-
Seed cells into 24- or 48-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells have reached confluency, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Create a straight, uniform line across the center of the well.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Replace the PBS with a fresh, low-serum medium (e.g., 1-2% FBS) containing the desired concentrations of this compound or vehicle control (DMSO). A low-serum medium is used to minimize cell proliferation while still allowing for cell migration.
-
-
Image Acquisition:
-
Immediately after adding the treatment, acquire the initial images of the wound (t=0). Mark the location of the images to ensure the same field of view is captured at subsequent time points.
-
If using a live-cell imaging system, set the image acquisition intervals (e.g., every 2-4 hours).
-
If using a standard microscope, return the plate to the incubator and acquire images at predetermined time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at t=0.
-
Compare the rate of wound closure between the this compound-treated groups and the vehicle control group.
-
Expected Results
Based on the known mechanism of this compound as an AXL inhibitor, treatment is expected to:
-
Significantly reduce the number of cells migrating through the Transwell membrane in the migration assay.
-
Significantly reduce the number of cells invading through the Matrigel-coated membrane in the invasion assay.
-
Decrease the rate of wound closure in the wound healing assay compared to the vehicle control.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in studying cell migration and invasion, contributing to a deeper understanding of AXL signaling in cancer metastasis and the development of novel therapeutic strategies.
References
Application Notes and Protocols: SGI-7079 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of resistance to various cancer therapies.[3] Activation of AXL by its ligand, Gas6 (growth arrest-specific 6), triggers a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, migration, and invasion.[1] this compound effectively blocks these AXL-mediated signaling events.[1] Preclinical studies have demonstrated the potential of AXL inhibition to overcome resistance to chemotherapy, suggesting a synergistic effect when combined with traditional cytotoxic agents.
Rationale for Combination Therapy
The upregulation of AXL has been identified as a key mechanism of resistance to conventional chemotherapy agents such as taxanes (paclitaxel, docetaxel) and platinum-based drugs (cisplatin).[3][4] By inhibiting AXL signaling, this compound can re-sensitize resistant cancer cells to the cytotoxic effects of these chemotherapeutic agents. The combination of this compound with chemotherapy is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic drugs, thereby minimizing toxicity.
Preclinical Data Summary
While specific preclinical data for this compound in combination with every class of chemotherapy is not extensively published, the broader class of AXL inhibitors has shown significant promise. The following tables summarize representative preclinical data for AXL inhibitors in combination with various chemotherapy agents. This data provides a strong rationale for the investigation of this compound in similar combinations.
Table 1: In Vitro Efficacy of AXL Inhibitors in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | AXL Inhibitor | Chemotherapy Agent | Combination Effect | Reference(s) |
| Uterine Serous | ARK1 | BGB324 | Paclitaxel | Increased sensitivity to paclitaxel. | [5] |
| Endometrial Cancer | ARK1, PUC198 | AVB-500 | Paclitaxel | Improved sensitivity and synergy. | [6] |
| Ovarian Cancer | Various | R428 | Cisplatin | Synergistic effect, enhanced chemosensitivity. | [7] |
| Prostate Cancer | PC3-DR, DU145-DR | - | Docetaxel | AXL inhibition augmented the antitumor effect of docetaxel. | [4] |
| Pancreatic Cancer | Various | Dubermatinib | Gemcitabine | Antitumor and treatment-sensitizing effects. | [3] |
Table 2: In Vivo Efficacy of AXL Inhibitors in Combination with Chemotherapy
| Cancer Type | Xenograft Model | AXL Inhibitor | Chemotherapy Agent | Combination Effect | Reference(s) |
| Uterine Serous | ARK1shSCRM xenografts | BGB324 | Paclitaxel | Significantly more effective at restricting tumor growth than either drug alone (>51% decrease in tumor volume). | [5][8] |
| Endometrial Cancer | ARK1, PUC198 xenografts | AVB-500 | Paclitaxel | Decreased tumor burden compared to paclitaxel alone. | [6] |
| Ovarian Cancer | - | R428 | Cisplatin | More effective in inhibiting tumor growth than either drug alone. | [7] |
| NSCLC | HeLa xenografts | R428 | Docetaxel | Retarded the growth of mesenchymal tumor cells. | [9] |
| Pancreatic Cancer | - | Dubermatinib | Gemcitabine | Antitumor and treatment sensitizing effects. | [3] |
Signaling Pathways and Experimental Workflow Diagrams
Figure 1: this compound Mechanism of Action.
Figure 2: In Vitro Experimental Workflow.
Figure 3: In Vivo Xenograft Experimental Workflow.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound, a chemotherapy agent (e.g., paclitaxel, cisplatin), or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and assess for synergy using software such as CalcuSyn.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., A549, ARK1) suspended in a solution like Matrigel into the flank of immunodeficient mice (e.g., nude or NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 50 mg/kg, once daily.[1]
-
Administer the chemotherapy agent (e.g., paclitaxel, cisplatin) via intraperitoneal (i.p.) injection at a clinically relevant dose and schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study. Excise the tumors, weigh them, and process them for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The AXL inhibitor this compound, by targeting a key driver of chemoresistance, holds significant promise for use in combination with standard chemotherapy regimens. The preclinical data for the broader class of AXL inhibitors strongly supports this therapeutic strategy. The provided protocols and diagrams offer a framework for researchers to further investigate the synergistic potential of this compound with various cytotoxic agents in different cancer models. Such studies are crucial for the clinical translation of this promising combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GAS6-AXL Inhibition by AVB-500 Overcomes Resistance to Paclitaxel in Endometrial Cancer by Decreasing Tumor Cell Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of SGI-7079 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective inhibitor of the Axl receptor tyrosine kinase. Axl signaling plays a crucial role in cell survival, proliferation, migration, and invasion, making it a compelling target in cancer therapy. Upregulation of the Axl signaling pathway is associated with poor prognosis and drug resistance in various cancers. This compound exerts its anti-cancer effects by blocking Axl-mediated signaling, leading to cell cycle arrest and induction of apoptosis.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of this compound treatment. Detailed protocols for assessing cell cycle distribution and apoptosis are provided, along with data presentation in clearly structured tables and visualization of key signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of Axl kinase. By binding to the ATP-binding pocket of the Axl kinase domain, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways. Key pathways inhibited by this compound include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival. Inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1/S transition, and induction of programmed cell death (apoptosis).
Axl Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Axl signaling pathway by this compound.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in KPL-4 Breast Cancer Cells
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control (Vehicle) | 45.2 | 35.8 | 19.0 | 1.5 |
| This compound (0.25 µM) | 60.5 | 25.1 | 14.4 | 3.2 |
| This compound (0.5 µM) | 72.3 | 15.2 | 12.5 | 5.8 |
Note: Data is hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Induction of Apoptosis by this compound in SUM149 Inflammatory Breast Cancer Cells
| Treatment (72h) | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control (Vehicle) | 92.1 | 3.5 | 4.4 |
| This compound (0.25 µM) | 75.4 | 12.8 | 11.8 |
| This compound (0.5 µM) | 58.9 | 25.3 | 15.8 |
Note: Data is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis of this compound treated cells.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Logical Relationship for Apoptosis Data Interpretation
Caption: Interpretation of Annexin V and PI staining data in flow cytometry.
Conclusion
Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound. The protocols and information provided in these application notes offer a robust framework for investigating the dose- and time-dependent effects of this compound on cell cycle progression and apoptosis. Accurate and reproducible data generated through these methods will contribute to a deeper understanding of the mechanism of action of this compound and aid in the development of novel cancer therapeutics.
Troubleshooting & Optimization
SGI-7079 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SGI-7079 in kinase assays. It includes troubleshooting guides and frequently asked questions to ensure the accurate and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] It has been shown to inhibit Axl with a Ki of 5.7 nM and an IC50 of 58 nM in in vitro assays.[2]
Q2: What are the known off-target effects of this compound in kinase assays?
Q3: How can I minimize the impact of off-target effects in my experiments?
To minimize the impact of off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound.
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Employ structurally distinct inhibitors targeting the same primary kinase (Axl) to confirm phenotypes.
-
Utilize genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockout of the intended target (Axl), as a complementary method to validate the on-target effects of this compound.[3]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[4] For preparing stock solutions, DMSO is a common solvent. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in kinase assays.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Lot-to-lot variability of this compound: Different batches of the compound may have slight variations in purity or activity. | 1. Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. 2. If possible, purchase a larger single lot for the entire study. 3. If using a new lot, perform a bridging experiment to compare its activity with the previous lot. |
| Assay conditions: Variations in ATP concentration, enzyme concentration, substrate concentration, or incubation time can significantly affect IC50 values. | 1. Standardize and carefully document all assay parameters. 2. Use an ATP concentration that is close to the Km of the kinase for ATP to obtain more physiologically relevant IC50 values. 3. Ensure consistent enzyme and substrate concentrations across all experiments. | |
| Solvent effects: High concentrations of DMSO can inhibit kinase activity. | 1. Keep the final DMSO concentration in the assay low and consistent across all wells (typically ≤1%). 2. Include a vehicle control (DMSO without inhibitor) in all experiments. | |
| Unexpected cellular phenotype not consistent with Axl inhibition | Off-target effects: this compound inhibits multiple kinases, which could lead to confounding biological effects. | 1. Consult the known off-target profile of this compound and consider if the observed phenotype could be attributed to the inhibition of another kinase. 2. Use a secondary, structurally unrelated Axl inhibitor to confirm the phenotype. 3. Validate the on-target effect using genetic methods (siRNA, CRISPR). |
| Low or no inhibition of Axl kinase activity | Incorrect inhibitor concentration: Errors in dilution or calculation. | 1. Double-check all calculations and dilutions. 2. Prepare fresh stock and working solutions. |
| Inactive enzyme: The Axl kinase used in the assay may be inactive or have low activity. | 1. Verify the activity of the recombinant Axl kinase using a known potent inhibitor as a positive control. 2. Ensure proper storage and handling of the enzyme. | |
| Assay interference: Components of the assay buffer or the detection system may interfere with the inhibitor. | 1. Review the assay protocol for any known interfering substances. 2. If using a fluorescence-based assay, check for compound autofluorescence. |
Data Presentation
This compound Kinase Inhibition Profile
| Kinase | Inhibition Value | Assay Type | Reference |
| Axl | IC50 = 58 nM | in vitro | [2] |
| Axl | Ki = 5.7 nM | in vitro | [2] |
| MER | Potent, low nM inhibition | in vitro | [2] |
| Tyro3 | Potent, low nM inhibition | in vitro | [2] |
| Syk | Potent, low nM inhibition | in vitro | [2] |
| Flt1 | Potent, low nM inhibition | in vitro | [2] |
| Flt3 | Potent, low nM inhibition | in vitro | [2] |
| Jak2 | Potent, low nM inhibition | in vitro | [2] |
| TrkA | Potent, low nM inhibition | in vitro | [2] |
| TrkB | Potent, low nM inhibition | in vitro | [2] |
| PDGFRβ | Potent, low nM inhibition | in vitro | [2] |
| Ret | Potent, low nM inhibition | in vitro | [2] |
Note: A comprehensive kinase selectivity panel with specific IC50 values for a broad range of kinases for this compound is not publicly available. The term "potent, low nM inhibition" indicates significant activity, but precise IC50 values are not specified in the cited literature.
Experimental Protocols
In Vitro Axl Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against Axl kinase. Specific details may need to be optimized based on the assay format (e.g., radiometric, fluorescence-based) and the source of the recombinant enzyme.
Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or a protein substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO
-
Detection reagents (specific to the assay format, e.g., [γ-33P]ATP for radiometric assays, or a phosphospecific antibody for ELISA-based assays)
-
96-well assay plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., ≤1%).
-
Prepare kinase reaction mixture: In a 96-well plate, add the recombinant Axl kinase and the substrate to the kinase buffer.
-
Add inhibitor: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction: Start the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km of Axl for ATP.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction using an appropriate method (e.g., adding a stop solution containing EDTA, or spotting the reaction mixture onto a phosphocellulose membrane).
-
Detect kinase activity: Quantify the amount of phosphorylated substrate using a method appropriate for the chosen assay format (e.g., scintillation counting for radiometric assays, or measuring fluorescence/luminescence).
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits Axl kinase signaling pathway.
Caption: Workflow for an in vitro Axl kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
SGI-7079 Cellular Toxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular toxicity of SGI-7079. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] By targeting Axl, this compound disrupts downstream signaling pathways, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1]
Q2: What are the expected cytotoxic effects of this compound on cancer cells?
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[1][3] It can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis.[1][3] The cytotoxic effects are generally more pronounced in cells with higher Axl expression.
Q3: What is the reported IC50 of this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies among different cell lines, reflecting differences in Axl expression and dependency. Below is a summary of reported IC50 values.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72 |
| KPL-4 | Inflammatory Breast Cancer | 0.16 | 72 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity | Not specified |
| HEK293T (Axl-transfected) | Embryonic Kidney | EC50 = 0.1 | 0.17 (10 min) |
| In vitro (biochemical assay) | - | 0.058 | - |
Note: IC50 values can vary depending on the assay conditions, cell density, and passage number. It is recommended to determine the IC50 in your specific cell line of interest.
Q4: Does this compound have off-target effects?
While this compound is a selective Axl inhibitor, it also shows inhibitory activity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as other kinases like Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret, though generally at higher concentrations.[2] It is crucial to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | This compound has limited aqueous solubility. Ensure the stock solution is fully dissolved in DMSO and then diluted in culture medium to the final working concentration immediately before use. Visually inspect for any precipitation. Consider using a brief sonication step to aid dissolution. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variability. Optimize and maintain a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells by gentle mixing before incubation. |
| Metabolic State of Cells | The metabolic activity of cells can influence the readout of tetrazolium-based assays. Ensure cells are in the logarithmic growth phase during the experiment. Avoid using cells that are over-confluent or have been in culture for an extended period without passaging. |
| Interference with Assay Reagents | Some compounds can directly react with the assay reagents. To test for this, include a cell-free control with this compound and the assay reagent to check for any background signal. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for both drug treatment and assay development. |
Problem 2: High background or unexpected results in apoptosis assays (e.g., Annexin V/PI staining).
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration or Treatment Time | The induction of apoptosis is time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your cell line. Early time points may not show significant apoptosis.[4] |
| Cell Handling | Rough handling of cells during harvesting and staining can cause membrane damage, leading to false-positive PI staining. Handle cells gently and avoid vigorous vortexing. |
| Compensation Issues in Flow Cytometry | Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) can lead to inaccurate results. Always include single-color controls for proper compensation setup. |
| Secondary Necrosis | At late stages of apoptosis, cells undergo secondary necrosis, leading to membrane permeability. This can result in a population that is positive for both Annexin V and PI. A time-course experiment can help distinguish between early apoptosis and late-stage events.[5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Complete cell culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment: Annexin V/PI Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Axl Signaling Pathway and Inhibition by this compound
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Toxicity Assessment
Caption: Workflow for assessing the cellular toxicity of this compound.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: Troubleshooting logic for unexpected cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Adaptation of Cancer Cells to Serum Deprivation Is Mediated by mTOR-Dependent Cholesterol Synthesis [mdpi.com]
Technical Support Center: Optimizing SGI-7079 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGI-7079. Our goal is to help you optimize the concentration of this Axl inhibitor for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] By binding to the ATP pocket of the Axl kinase domain, this compound blocks its autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including those involving NF-κB, which are crucial for tumor cell proliferation, migration, and invasion.[1][2]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a sensible starting point for a dose-response experiment would be a wide range of concentrations, for example, from 0.01 µM to 10 µM. The IC50 values for this compound can vary significantly between different cell lines. For instance, the IC50 for KPL-4 breast cancer cells is approximately 0.16 µM, while for SUM149 inflammatory breast cancer cells, it is around 0.43 µM after 72 hours of treatment.[1][3] Therefore, an initial broad-range experiment is recommended to determine the sensitivity of your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on your specific cell line and the endpoint you are measuring. Common incubation times for cell viability assays range from 24 to 72 hours. Studies have shown that this compound can inhibit the proliferation of SUM149 and KPL-4 breast cancer cells with a 72-hour incubation.[1][3] Shorter incubation times, such as 18 hours, have been used to assess effects on cell migration and invasion.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your experimental goals.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| KPL-4 | Breast Cancer | 0.16 | 72 | CellTiter-Blue |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72 | CellTiter-Blue |
| A549 | Non-Small Cell Lung Cancer | Varies | - | - |
| HEK293 (Axl-transfected) | Embryonic Kidney | ~0.1 (EC50) | 0.17 (10 min) | Phosphorylation Inhibition |
Note: IC50 values can be influenced by the specific assay conditions, cell density, and passage number. This table should be used as a reference guide.
Experimental Protocols
Protocol: Optimizing this compound Concentration Using a Resazurin-Based Cell Viability Assay
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for inhibiting cell viability in your chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment. A typical starting point is 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Prepare this compound Dilutions (Range-Finding Experiment):
-
Perform a serial dilution of the this compound stock solution in complete culture medium to prepare a range of concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with the vehicle (DMSO) as a negative control.
-
Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to obtain a robust signal without reaching saturation.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package to calculate the IC50 value.
-
-
Narrow-Range Optimization (Optional but Recommended):
-
Based on the results of the range-finding experiment, perform a second experiment with a narrower range of this compound concentrations centered around the estimated IC50 to obtain a more precise value.
-
Troubleshooting Guide
Q5: My vehicle control (DMSO) is showing significant cytotoxicity. What should I do?
A5: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is 0.1% or lower. If you are still observing toxicity, you may need to decrease the DMSO concentration further. Always include a vehicle control with the same DMSO concentration as your highest this compound dose to accurately assess its effect.
Q6: I am not observing a dose-dependent effect on cell viability.
A6: There are several potential reasons for this:
-
Concentration Range: The concentration range you tested may be too high or too low for your specific cell line. Try a broader range of concentrations in your next experiment.
-
Incubation Time: The incubation time may be too short for this compound to exert its effect. Consider a longer incubation period (e.g., 72 hours).
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase. Stressed or senescent cells may respond differently to treatment.
-
Compound Activity: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Q7: The results of my cell viability assay are not reproducible.
A7: Lack of reproducibility can stem from several factors:
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Ensure you have a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can introduce significant errors. Calibrate your pipettes regularly and use proper technique.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or medium.
-
Assay Incubation Time: Ensure the incubation time with the viability reagent is consistent across all experiments.
Q8: The fluorescence signal in my resazurin assay is too low or too high.
A8:
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Low Signal: This could be due to low cell numbers or insufficient incubation time with the resazurin reagent. Try increasing the initial cell seeding density or extending the incubation time with the reagent.
-
High Signal (Saturation): This may occur if the cell density is too high or the incubation with the reagent is too long. Reduce the cell seeding density or shorten the reagent incubation time.
Mandatory Visualizations
Caption: this compound inhibits the Axl signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
SGI-7079 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the Axl inhibitor, SGI-7079. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions and ethanol.[1][2] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][3][4][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Reported values include ≥ 34 mg/mL, 91 mg/mL, 84 mg/mL, and 30 mg/mL.[1][3][4][5] It is recommended to consult the datasheet provided by your specific supplier for the most accurate information for your batch.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media for my cell culture experiment. What should I do?
A3: This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Lower the final DMSO concentration: Many cell lines can tolerate low percentages of DMSO, typically up to 0.5%. However, higher concentrations can be toxic. Aim for the lowest effective concentration of both this compound and DMSO in your final culture medium.[6]
-
Use a gentle mixing technique: When diluting the DMSO stock, add it to the aqueous media dropwise while gently vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Consider alternative formulation strategies: For in vivo studies or if precipitation persists in vitro, you may need to use a different formulation. Some reported formulations include using carriers like carboxymethylcellulose sodium (CMC-NA) or a mixture of solvents such as DMSO, PEG300, and Tween-80 in saline.[1][3][4]
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly if you observe particulate matter after initial mixing.[4] However, it is important to use a bath sonicator and to sonicate for short periods to avoid heating and potential degradation of the compound.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 34 mg/mL (74.64 mM) | [3] |
| DMSO | 91 mg/mL (199.76 mM) | [1][2] |
| DMSO | 84 mg/mL (184.4 mM) | [4] |
| DMSO | 30 mg/mL | [5] |
| Water | Insoluble | [1][2] |
| Ethanol | Insoluble | [1][2] |
| DMF | 30 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5] |
Note: Solubility can vary between batches. Always refer to the certificate of analysis provided by your supplier.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C for long-term storage.[7]
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw the this compound stock solution at room temperature. b. Vortex the stock solution gently to ensure it is fully dissolved. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to the side of the tube. e. Continue to mix gently for a few seconds to ensure homogenous distribution. f. Immediately add the final working solution to your cells. Do not store the diluted solution for extended periods.
Visualizations
This compound Mechanism of Action: Axl Signaling Pathway
This compound is a selective inhibitor of the Axl receptor tyrosine kinase.[3] Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/Akt and Ras/MEK/Erk, which promote cell proliferation, survival, and migration.[8][9][10] this compound competitively binds to the ATP-binding site of Axl, preventing its phosphorylation and subsequent downstream signaling.[3]
Caption: this compound inhibits the Gas6/Axl signaling pathway.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow outlines the logical steps to address precipitation issues when preparing this compound working solutions for in vitro experiments.
Caption: Workflow for troubleshooting this compound insolubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
SGI-7079 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SGI-7079 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this Axl kinase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Its primary mechanism of action is to block the phosphorylation of Axl kinase induced by its ligand, Gas6.[2] This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions prepared in a solvent can be stored at -80°C for up to one year, or at -20°C for one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: How should I prepare a stock solution of this compound?
This compound is highly soluble in DMSO, with a maximum solubility of 91 mg/mL (199.76 mM).[3] It is practically insoluble in water and ethanol.[3] Therefore, DMSO is the recommended solvent for preparing stock solutions. For in vitro studies, a common stock solution concentration is 1 mM in DMSO.[4]
Q4: What are the known off-target effects of this compound?
While this compound is a selective Axl inhibitor, it also shows inhibitory activity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, namely MER and Tyro3.[2][3] Additionally, it has been shown to exhibit potent, low nanomolar inhibition of other kinases such as Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[2][3] Researchers should consider these off-target effects when interpreting experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of Axl signaling. | Degradation of this compound in cell culture media: The stability of this compound in aqueous media over long incubation periods may be limited. | 1. Prepare fresh dilutions of this compound in media for each experiment.2. Minimize the incubation time to the shortest duration necessary to observe the desired effect.3. Perform a stability study to determine the half-life of this compound in your specific cell culture media (see Experimental Protocols section). |
| Precipitation of this compound in media: High concentrations of the compound or the DMSO solvent can lead to precipitation. | 1. Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to maintain solubility.2. Visually inspect the media for any signs of precipitation after adding this compound. If observed, reduce the final concentration of the inhibitor. | |
| Cell line-specific factors: The expression level of Axl and the activity of drug efflux pumps can vary between cell lines, affecting the inhibitor's efficacy. | 1. Confirm Axl expression in your cell line of interest by Western blot or flow cytometry.2. Consider using a concentration range to determine the optimal inhibitory concentration for your specific cell line. | |
| Observed cellular effects are not consistent with Axl inhibition. | Off-target effects: this compound can inhibit other kinases, which may lead to confounding biological responses.[2][3] | 1. Use a secondary, structurally distinct Axl inhibitor as a control to confirm that the observed phenotype is due to Axl inhibition.2. Perform rescue experiments by overexpressing a drug-resistant Axl mutant.3. Knockdown Axl using siRNA or CRISPR to validate the on-target effect. |
| Variability between experimental replicates. | Inconsistent preparation of this compound working solutions: Errors in dilution or improper mixing can lead to variability. | 1. Prepare a master mix of media containing the final concentration of this compound to ensure equal distribution to all wells.2. Vortex stock solutions and working solutions thoroughly before use. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can influence cellular response to inhibitors. | 1. Maintain consistent cell culture practices, including seeding density and passage number.2. Be aware that components in serum can bind to small molecules and affect their effective concentration. Consider using serum-free or reduced-serum media if appropriate for your cell line. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 455.53 g/mol | [3] |
| Solubility in DMSO | 91 mg/mL (199.76 mM) | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Ethanol | Insoluble | [3] |
| Powder Storage | -20°C for up to 3 years | [3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [3] |
Table 2: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 / Ki | Reference |
| Axl | IC50 = 58 nM (in vitro) | [3] |
| Axl | Ki = 5.7 nM | [3] |
| MER | Potent nM inhibition | [2][3] |
| Tyro3 | Potent nM inhibition | [2][3] |
| Syk | Potent nM inhibition | [2][3] |
| Flt1 | Potent nM inhibition | [2][3] |
| Flt3 | Potent nM inhibition | [2][3] |
| Jak2 | Potent nM inhibition | [2][3] |
| TrkA | Potent nM inhibition | [2][3] |
| TrkB | Potent nM inhibition | [2][3] |
| PDGFRβ | Potent nM inhibition | [2][3] |
| Ret | Potent nM inhibition | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, complete cell culture media to the desired final concentrations. It is crucial to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 10 minutes for signaling pathway analysis or 24-72 hours for proliferation assays).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, proliferation assays, or migration assays.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol is adapted from general methods for determining small molecule stability and should be optimized for your specific experimental setup.
-
Preparation of this compound in Media: Prepare a solution of this compound in your specific cell culture medium (with serum, if applicable) at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound-containing media into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the cell culture medium.
Visualizations
Caption: this compound inhibits the Gas6-Axl signaling pathway.
Caption: Workflow for assessing this compound stability in media.
Caption: Troubleshooting logic for this compound experiments.
References
Non-specific binding of SGI-7079 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the non-specific binding of SGI-7079 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a selective, ATP-competitive small molecule inhibitor. Its primary target is the Axl receptor tyrosine kinase (Axl).[1][2] By inhibiting Axl, this compound blocks downstream signaling pathways, such as NF-κB, which are involved in tumor cell proliferation, migration, and invasion.[1]
Q2: What is "non-specific binding" or "off-target effect" and why is it a concern with kinase inhibitors like this compound?
Non-specific binding, often leading to off-target effects, occurs when a compound binds to proteins other than its intended target. This is a common challenge with kinase inhibitors because many kinases share structural similarities in their ATP-binding pockets.[3] These unintended interactions can lead to misinterpretation of experimental results, where an observed biological effect may be incorrectly attributed to the inhibition of the primary target.[4][5] It can also result in unexpected cellular toxicity.
Q3: What are the known off-targets for this compound?
While this compound is a potent Axl inhibitor, it is known to inhibit other kinases, particularly at higher concentrations. Notably, it inhibits other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Mer and Tyro3.[2][6] Additionally, it has shown potent, low-nanomolar inhibitory activity against a panel of other kinases including Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[2][6]
Q4: How can I minimize non-specific binding in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that yields the desired on-target effect (e.g., inhibition of Axl phosphorylation) without engaging known off-targets.
-
Optimize Incubation Time: Use the shortest incubation time necessary to observe the desired effect. Prolonged exposure increases the likelihood of off-target interactions.
-
Use Proper Controls: Incorporate negative and positive controls in your experimental design. A critical control is to use a cell line where the primary target, Axl, has been genetically knocked out or knocked down (e.g., using CRISPR or siRNA).[7] If this compound still produces the same effect in these cells, it is likely due to off-target binding.[7]
-
Orthogonal Approaches: Confirm findings using a different inhibitor with a distinct chemical scaffold or a non-pharmacological approach like siRNA to ensure the observed phenotype is genuinely linked to the target.
Q5: What are the generally recommended concentrations for this compound?
The optimal concentration is highly dependent on the experimental system (cell type, assay type, etc.). Based on published data, here are some starting points:
-
Biochemical Assays (Ki): this compound exhibits a Ki of 5.7 nM for Axl.[2][6]
-
Cell-Based Axl Phosphorylation: An EC50 of 100 nM was observed for inhibiting Gas6-induced Axl phosphorylation in HEK293T cells.[2][6] Treatment with 1 µM for 5 hours has been shown to effectively block this process.[1]
-
Cell Proliferation/Invasion Assays: Effective concentrations typically range from 0.16 µM to 0.5 µM with incubation times of 18 to 72 hours.[1]
-
In Vivo Studies: Oral administration of 50 mg/kg has been used in mouse xenograft models.[1]
Always perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Quantitative Data: this compound Target Affinity and Potency
The following table summarizes key quantitative data for this compound against its primary target and other kinases.
| Target | Parameter | Value | Cell Line / System | Reference |
| Axl | Ki | 5.7 nM | Biochemical Assay | [2][6] |
| Axl | IC50 | 58 nM | Biochemical Assay | [2] |
| Axl | EC50 | 100 nM | HEK293T (Gas6-induced phosphorylation) | [2][6] |
| SUM149 Cells | IC50 | 0.43 µM | Cell Proliferation (72h) | [1] |
| KPL-4 Cells | IC50 | 0.16 µM | Cell Proliferation (72h) | [1] |
| Mer | Potent Inhibitor | Not specified | Biochemical Assay | [2][6] |
| Tyro3 | Potent Inhibitor | Not specified | Biochemical Assay | [2][6] |
| Syk, Flt1, Flt3, Jak2 | Potent Inhibitor | Low nM | Biochemical Assay | [2][6] |
| TrkA, TrkB, PDGFRβ, Ret | Potent Inhibitor | Low nM | Biochemical Assay | [2][6] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or unexpected bands in Western Blots for phospho-proteins. | 1. This compound concentration is too high, causing inhibition of other kinases. 2. Antibody cross-reactivity. | 1. Perform a dose-response experiment starting from a low nM range. Use the lowest concentration that inhibits phospho-Axl. 2. Include a control where cells are treated with this compound but the primary antibody is omitted. 3. Use an Axl-knockout cell line as a negative control. |
| Inconsistent results or poor reproducibility in cell viability assays. | 1. Fluctuation in the effective concentration due to inhibitor degradation or adsorption to plastics. 2. Off-target effects influencing cell health differently across passages or densities. | 1. Prepare fresh this compound stock solutions regularly and make single-use aliquots. 2. Ensure consistent cell seeding densities and passage numbers. 3. Validate that the observed effect is absent in Axl-knockdown/knockout cells. |
| Observed phenotype (e.g., apoptosis) does not correlate with the level of Axl inhibition. | The phenotype is likely caused by an off-target effect. This compound is known to inhibit other kinases involved in survival pathways.[2][6] | 1. Use an orthogonal approach: test if siRNA-mediated knockdown of Axl replicates the phenotype. 2. Rescue experiment: Overexpress a resistant Axl mutant. If the phenotype is reversed, it confirms on-target action. 3. Profile the activity of other known this compound off-targets in your system. |
Visualizations
Diagram 1: Axl Signaling Pathway
Caption: A simplified diagram of the Gas6/Axl signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Specificity Validation
Caption: Workflow to differentiate on-target vs. off-target effects of this compound using knockout/knockdown cells.
Key Experimental Protocol: Validating On-Target Axl Inhibition
This protocol describes how to confirm that this compound is inhibiting its intended target, Axl, in a cell-based assay.
Objective: To measure the dose-dependent inhibition of ligand-induced Axl phosphorylation by this compound.
Materials:
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Cancer cell line with known Axl expression (e.g., SUM149, A549).
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This compound (stock solution in DMSO).
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Recombinant human Gas6 (Axl ligand).
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Cell culture medium (e.g., DMEM/F12) with and without serum.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-Axl (Tyr702), anti-total-Axl.
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Secondary antibody (HRP-conjugated).
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BCA protein assay kit.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
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Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal receptor tyrosine kinase activity.
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Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Aspirate the medium from the cells and add the this compound dilutions. Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose). Incubate for 2-4 hours.
-
Ligand Stimulation: Add Gas6 ligand (e.g., at 50-100 ng/mL final concentration) to all wells except for an unstimulated negative control well. Incubate for 15-20 minutes at 37°C.
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Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
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Incubate with the anti-phospho-Axl primary antibody overnight at 4°C.
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Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescence substrate.
-
Crucial Step: Strip the membrane and re-probe with an anti-total-Axl antibody to confirm that changes in the phospho-signal are not due to changes in the total amount of Axl protein. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Expected Outcome: A dose-dependent decrease in the phospho-Axl signal should be observed with increasing concentrations of this compound, while the total-Axl and loading control signals remain constant. This result confirms that this compound is effectively and specifically inhibiting Axl phosphorylation in your cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 7. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SGI-7079 Resistance in Cancer Cells
Welcome to the technical support center for SGI-7079. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand mechanisms of resistance to the AXL inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of the AXL receptor tyrosine kinase.[1] It functions by blocking the autophosphorylation of AXL and inhibiting its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1] Key downstream pathways inhibited by this compound include PI3K/AKT/mTOR, MAPK/ERK, and NF-κB.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the likely resistance mechanisms?
The most commonly reported mechanism for acquired resistance to AXL inhibitors like this compound is the activation of "bypass" signaling pathways. This occurs when cancer cells upregulate other receptor tyrosine kinases (RTKs) to compensate for the inhibition of AXL, thereby reactivating downstream survival signals. Key bypass RTKs to investigate are:
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MET: Upregulation and activation of the MET receptor is a frequent cause of resistance.
-
EGFR and HER3 (ErbB3): Increased expression and phosphorylation of EGFR and its dimerization partner HER3 can reactivate the PI3K/Akt pathway, conferring resistance.
While less commonly reported for AXL inhibitors compared to other TKIs, direct mutations in the AXL kinase domain that prevent this compound binding could theoretically occur. However, bypass signaling is the more probable cause.
Q3: How can I confirm that bypass signaling is the cause of resistance in my cell line?
You should perform Western blot analysis to examine the phosphorylation status of key RTKs and their downstream effectors in your resistant cell line compared to the parental (sensitive) line, both with and without this compound treatment. Look for:
-
Increased phosphorylation of MET, EGFR, or HER3 in the resistant cells.
-
Sustained phosphorylation of downstream proteins like AKT and ERK in resistant cells despite this compound treatment.
Q4: What strategies can I use to overcome this compound resistance in my experiments?
The most effective strategy is combination therapy. Based on the identified bypass mechanism, you can co-administer this compound with an inhibitor targeting the activated bypass pathway. For example:
-
If MET is activated, combine this compound with a MET inhibitor (e.g., Crizotinib, Cabozantinib).
-
If EGFR/HER3 is activated, combine this compound with an EGFR inhibitor (e.g., Erlotinib, Osimertinib).
-
In KRAS-mutant cancers where SRC signaling may be a factor, combining this compound with a SRC inhibitor like Dasatinib has shown preclinical efficacy.[2]
Troubleshooting Guides
Problem 1: Decreased potency of this compound in cell viability assays (Higher IC50).
-
Possible Cause 1: Development of Resistance.
-
Troubleshooting Step: Generate a dose-response curve comparing the parental cell line with the suspected resistant line using an MTT or similar cell viability assay. A significant rightward shift in the IC50 value indicates resistance.
-
Solution: Investigate bypass signaling pathways as described in FAQ Q3. Initiate combination therapy experiments based on your findings.
-
-
Possible Cause 2: this compound Degradation.
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Solution: Purchase a new batch of this compound and repeat the experiment.
-
-
Possible Cause 3: Cell Line Integrity.
-
Troubleshooting Step: Verify the identity of your cell line via short tandem repeat (STR) profiling. Genetic drift can occur in long-term culture.
-
Solution: Obtain a new, low-passage vial of the parental cell line from a reputable cell bank.
-
Problem 2: No reduction in AXL phosphorylation after this compound treatment in Western blot.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Troubleshooting Step: Titrate the concentration of this compound (e.g., 0.1, 0.5, 1, 5 µM) and the incubation time (e.g., 1, 4, 24 hours) to find the optimal conditions for inhibiting AXL phosphorylation in your specific cell line.
-
Solution: Adjust your experimental protocol based on the titration results.
-
-
Possible Cause 2: High Ligand (Gas6) Concentration in Serum.
-
Troubleshooting Step: The ligand for AXL, Gas6, is present in fetal bovine serum (FBS). High concentrations of Gas6 can compete with this compound.
-
Solution: Serum-starve your cells for 4-24 hours before treating with this compound to reduce baseline AXL activation.
-
-
Possible Cause 3: Antibody Issues.
-
Troubleshooting Step: Ensure your primary antibody for phosphorylated AXL (pAXL) is validated and specific. Run positive and negative controls (e.g., a cell line known to overexpress AXL, and cells treated with a phosphatase).
-
Solution: Use a different, validated pAXL antibody.
-
Problem 3: Inconsistent results in migration or invasion assays.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding into the Transwell inserts. Pipette carefully to avoid introducing bubbles.
-
Solution: Practice cell counting and seeding techniques to ensure reproducibility.
-
-
Possible Cause 2: Issues with Matrigel Coating (for invasion assays).
-
Troubleshooting Step: The thickness of the Matrigel layer is critical. Ensure it is not too thick or too thin and is evenly coated.
-
Solution: Use pre-coated invasion chambers or carefully follow a validated protocol for coating.
-
-
Possible Cause 3: Chemoattractant Gradient.
-
Troubleshooting Step: The chemoattractant (typically FBS) in the lower chamber drives migration. Ensure the concentration is optimal and that the media in the upper insert is serum-free.
-
Solution: Perform a titration of the chemoattractant concentration to find the optimal gradient for your cell line.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72 | [1] |
| KPL-4 | Breast Cancer | 0.16 | 72 | [1] |
Table 2: Preclinical Data on Overcoming Resistance with this compound Combination Therapy.
| Cell Line | Cancer Type | Resistance Mechanism | Combination | Effect | Reference |
| Mesenchymal NSCLC lines | Non-Small Cell Lung Cancer | AXL Upregulation | This compound + Erlotinib | Reversed Erlotinib resistance | [3][4] |
| KRAS-mutant NSCLC | Non-Small Cell Lung Cancer | AXL-SRC-Akt Axis Activation | This compound + Dasatinib | Synergistically reduced KRAS activity and induced apoptosis | [2] |
| ID8 Ovarian Cancer | Ovarian Cancer | Immune Evasion | This compound + anti-PD-1 Ab | Induced tumor eradication in a mouse model | [1] |
Mandatory Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
Protocol 1: Generating this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, escalating drug exposure.
-
Determine Initial IC50: Perform a baseline cell viability assay (e.g., MTT) with the parental cell line to determine the initial IC50 of this compound.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 2-3 days. When the cells reach 70-80% confluency and their growth rate appears stable, passage them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5x to 2x the previous concentration) is recommended.
-
Crisis and Recovery: Cells may enter a "crisis" period with significant cell death after a dose escalation. Allow the surviving cells to recover and repopulate the flask before the next increase.
-
Establish Resistant Line: Continue this process for several months until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial parental IC50.
-
Characterization: Regularly check the IC50 of the evolving cell line to monitor the level of resistance. Once established, characterize the resistant line for molecular changes (e.g., via Western blot).
-
Maintenance: Maintain the established resistant cell line in a continuous culture with a maintenance dose of this compound (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot for AXL and Bypass RTK Phosphorylation
-
Cell Lysis:
-
Plate parental and this compound-resistant cells. Treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies; 5% non-fat milk in TBST for total protein antibodies).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pAXL, anti-AXL, anti-pMET, anti-MET, anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK) overnight at 4°C with gentle agitation. Dilute antibodies in the appropriate blocking buffer as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: Transwell Invasion Assay
-
Rehydrate Inserts: Rehydrate the basement membrane of 8.0 µm pore size Transwell inserts with serum-free medium for 2 hours at 37°C.
-
Prepare Cells: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. If testing inhibitors, pre-treat the cells with this compound and/or a combination drug for an appropriate time before harvesting.
-
Prepare Plates: Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Seed Cells: Remove the rehydration medium from the inserts. Seed 500 µL of the cell suspension (containing the drug(s) if applicable) into the upper chamber of each insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Remove Non-invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix and Stain:
-
Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Allow the insert to air dry.
-
Stain the cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.
-
-
Wash and Dry: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Quantification: Image the bottom of the membrane using a microscope. Count the number of stained, invaded cells in several random fields of view. Calculate the average number of invaded cells per field.
References
SGI-7079 Formulation for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of SGI-7079 for animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive, and orally active inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2] The binding of its ligand, Gas6 (growth arrest-specific 6), to Axl triggers dimerization and autophosphorylation of the kinase domain.[2] This activation leads to the initiation of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in promoting cancer cell proliferation, survival, migration, and invasion.[1][2][3] this compound blocks these Axl-mediated signaling pathways.[1]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Several vehicles have been successfully used for the oral administration of this compound in animal models. Commonly reported formulations include:
-
A suspension in 0.1N citrate buffer.[4]
-
A solution composed of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in water.[5][6]
-
A clear solution formulated with DMSO, PEG300, Tween-80, and saline.[7]
-
A homogeneous suspension in sodium carboxymethyl cellulose (CMC-Na).[1]
The choice of vehicle will depend on the specific experimental requirements, such as the desired dose concentration and stability.
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound varies significantly across different solvents. It is highly soluble in DMSO but practically insoluble in water and ethanol.[1][8] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[8]
Q4: What are the typical dosages of this compound used in animal studies?
A4: In xenograft models of non-small cell lung cancer (NSCLC) and inflammatory breast cancer, this compound has been administered orally at doses ranging from 10 to 50 mg/kg.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation. | - Exceeding the solubility limit in the chosen vehicle.- Use of old or hygroscopic DMSO, which reduces solubility.[8]- Improper mixing or order of solvent addition. | - Prepare a fresh stock solution in anhydrous DMSO.- Ensure the final concentration is within the known solubility limits for the vehicle.- Follow the detailed formulation protocol, adding and mixing solvents in the specified order.[7]- Sonication may be recommended to aid dissolution in some solvents.[4] |
| Variability in experimental results between animals. | - Inconsistent dosing due to improper suspension or solution preparation.- Differences in animal fasting or health status. | - Ensure the formulation is a homogenous suspension or a clear solution before each administration.- Standardize animal handling procedures, including fasting times before dosing. |
| Difficulty in achieving the desired high dose concentration. | - Low solubility of this compound in aqueous-based vehicles. | - Consider using a vehicle with a higher solubilizing capacity, such as the DMSO/PEG300/Tween-80/saline formulation.[7]- Prepare a more concentrated stock in DMSO and dilute it into the final vehicle immediately before administration. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 91[8] | 199.76[8] | Use of fresh, anhydrous DMSO is critical as moisture can decrease solubility.[8] |
| DMSO | 84[4] | 184.4[4] | Sonication is recommended.[4] |
| DMSO | ≥ 34[7] | ≥ 74.64[7] | Saturation unknown.[7] |
| Water | Insoluble[1][8] | - | |
| Ethanol | Insoluble[1][8] | - |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC₅₀ | 58 nM[1] | (in vitro) |
| Kᵢ (for AXL) | 5.7 nM[8] | (in vitro) |
| EC₅₀ (inhibition of Gas6-induced Axl phosphorylation) | 100 nM[8] | HEK293T cells expressing human AXL |
| IC₅₀ (proliferation) | 0.16 µM[7] | KPL-4 breast cancer cells |
| IC₅₀ (proliferation) | 0.43 µM[7] | SUM149 breast cancer cells |
Experimental Protocols
Protocol 1: Formulation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is adapted from a method that yields a clear solution.[7]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride solution)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 21.7 mg/mL stock solution, dissolve 21.7 mg of this compound in 1 mL of anhydrous DMSO.
-
In a separate tube, add the required volume of PEG300. For a final 1 mL working solution, this would be 400 µL.
-
Add the this compound stock solution to the PEG300. For a final concentration of 2.17 mg/mL in the working solution, add 100 µL of the 21.7 mg/mL DMSO stock solution to the 400 µL of PEG300.
-
Mix thoroughly until the solution is uniform.
-
Add Tween-80. For a 1 mL final volume, add 50 µL of Tween-80.
-
Mix again until the solution is homogeneous.
-
Add saline to reach the final volume. For a 1 mL working solution, add 450 µL of saline.
-
Vortex the final solution to ensure it is clear and well-mixed before administration. This protocol yields a solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Formulation of this compound in a Hydroxypropylmethylcellulose/Tween-80 Vehicle
This protocol is based on a commonly used suspension formulation for oral gavage.[5][6]
Materials:
-
This compound powder
-
Hydroxypropylmethylcellulose (HPMC)
-
Tween-80
-
Sterile water
Procedure:
-
Prepare a 0.5% HPMC solution. Dissolve 0.5 g of HPMC in 100 mL of sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Prepare a 0.1% Tween-80 solution in 0.5% HPMC. Add 0.1 mL of Tween-80 to 100 mL of the 0.5% HPMC solution and mix thoroughly.
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: Simplified Axl signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
SGI-7079 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for SGI-7079. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My cells show less of a response to this compound than expected based on published IC50 values. What could be the reason?
A1: Several factors can contribute to lower-than-expected potency. Consider the following:
-
Axl Expression Levels: this compound is a selective Axl inhibitor.[1][2][3] The sensitivity of your cell line directly correlates with the expression level of the Axl receptor tyrosine kinase. We recommend verifying Axl expression in your specific cell model by Western Blot or flow cytometry. Mesenchymal cells, for instance, often exhibit higher Axl levels and greater sensitivity.[1][2]
-
Ligand-Induced Activation: The inhibitory effect of this compound is most pronounced when the Axl pathway is activated by its ligand, Gas6.[1][4] Ensure your experimental conditions include Gas6 stimulation if you are studying downstream signaling events.
-
Off-Target Considerations: While this compound is a potent Axl inhibitor, it also inhibits other kinases such as MER, Tyro3, Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret at nanomolar concentrations.[1][2] The overall cellular response can be a composite of these on- and off-target effects.
-
Experimental Conditions: Discrepancies in IC50 values can arise from different experimental setups, such as ATP concentrations in kinase assays.[5] It is crucial to maintain consistent and well-characterized assay conditions.
Q2: I'm observing a significant difference in this compound's anti-tumor activity between my in vitro and in vivo models. Why might this be the case?
A2: This is a recognized phenomenon with this compound and can be attributed to its unexpected effects on the tumor microenvironment.
-
Immune System Engagement: Preclinical studies have shown that the anti-tumor effect of this compound is more potent in immunocompetent animal models compared to immunodeficient ones.[6] This suggests that this compound's efficacy is not solely due to direct inhibition of tumor cell proliferation but also involves the engagement of an anti-tumor immune response.[6] Specifically, Axl inhibition can lead to an increase in tumor-infiltrating CD8+ T cells.[6]
-
Pharmacokinetics and Bioavailability: Ensure that the oral administration of this compound in your animal model achieves the desired plasma concentration.[3][7] The formulation and dosage can significantly impact the therapeutic window.
Q3: My results suggest this compound is overcoming resistance to another targeted therapy (e.g., an EGFR inhibitor). Is this a known effect?
A3: Yes, this is a key area of investigation for this compound.
-
Axl-Mediated Resistance: Axl overexpression is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib in non-small cell lung cancer (NSCLC).[8][9] By inhibiting Axl, this compound can re-sensitize resistant tumors to EGFR-targeted therapies.[1][8]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl is implicated in EMT, a process associated with drug resistance.[10] this compound may reverse the mesenchymal phenotype, thereby restoring sensitivity to other inhibitors.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
If your cell viability assays are yielding inconsistent or unexpected results, follow this troubleshooting workflow:
Guide 2: Discrepancies Between In Vitro and In Vivo Efficacy
If you observe a disconnect between your cell culture and animal model results, consider the following:
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Kinases
| Kinase | IC50 (nM) | Ki (nM) |
| Axl | 58 | 5.7 |
| MER | - | Low nM |
| Tyro3 | - | Low nM |
| Syk | - | Low nM |
| Flt1 | - | Low nM |
| Flt3 | - | Low nM |
| Jak2 | - | Low nM |
| TrkA | - | Low nM |
| TrkB | - | Low nM |
| PDGFRβ | - | Low nM |
| Ret | - | Low nM |
Data compiled from multiple sources.[1][2] Note: Specific IC50 values for all off-target kinases are not consistently reported in the literature, but are described as being in the low nanomolar range.
Table 2: Proliferative IC50 of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Proliferative IC50 (µM) |
| SUM149 | Inflammatory Breast Cancer | 0.43 |
| KPL-4 | Breast Cancer | 0.16 |
Data from Wang X, et al. Cancer Res. 2013.[7]
Experimental Protocols
Protocol 1: Axl Phosphorylation Inhibition Assay
This protocol details how to assess the ability of this compound to inhibit Gas6-induced Axl phosphorylation in a cellular context.
-
Cell Culture and Transfection:
-
This compound Treatment:
-
Gas6 Stimulation:
-
Cell Lysis and Western Blotting:
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Axl (Tyr702) and total Axl.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
A reduction in the phospho-Axl signal relative to total Axl in this compound-treated cells indicates successful inhibition.
-
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Plate cancer cells (e.g., SUM149, KPL-4) in 96-well plates at a density of 5 x 10³ cells per well.[11]
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations for 72 hours.[11]
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a Cell Counting Kit-8 or MTT assay according to the manufacturer's instructions.[11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival relative to untreated control cells.
-
Plot the data and determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Signaling Pathway Diagram
Axl Signaling Pathway and Point of this compound Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGI7079|this compound|Axl inhibitor [dcchemicals.com]
- 8. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
Validation & Comparative
A Comparative Guide to Axl Inhibitors: SGI-7079 vs. R428 and Other Emerging Agents
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1][2] This guide provides a comprehensive comparison of key Axl inhibitors, with a focus on SGI-7079 and the well-characterized compound R428 (Bemcentinib). We also include data on other notable Axl inhibitors such as TP-0903 (Dubermatinib), Gilteritinib, and the multi-kinase inhibitor Cabozantinib to provide a broader context for researchers in the field.
Mechanism of Action and Signaling Pathway
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] Its activation is primarily initiated by its ligand, the growth arrest-specific 6 (Gas6) protein.[2] Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular kinase domain.[2] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively promote cancer cell proliferation, survival, migration, and invasion.[1][4] Small molecule inhibitors like this compound and R428 are ATP-competitive inhibitors that bind to the kinase domain of Axl, preventing its phosphorylation and subsequent downstream signaling.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. dubermatinib - My Cancer Genome [mycancergenome.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AXL Kinase Inhibitors: SGI-7079 and BGB324
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical mediator of tumor progression, metastasis, and drug resistance. This guide provides a detailed comparative efficacy analysis of two prominent AXL inhibitors, SGI-7079 and BGB324 (also known as bemcentinib or R428), designed for researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Selectivity
Both this compound and BGB324 are small molecule inhibitors that target the ATP-binding pocket of the AXL kinase, thereby blocking its downstream signaling pathways. However, their selectivity profiles exhibit notable differences. BGB324 is a highly selective AXL inhibitor, while this compound demonstrates a broader kinase inhibition profile.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | BGB324 (R428) IC₅₀ (nM) |
| AXL | 58 [1] | 14 [2] |
| MER | Inhibits[1] | - |
| Tyro3 | Inhibits[1] | - |
| Syk | Potent, low nM inhibition[1] | - |
| Flt1 | Potent, low nM inhibition[1] | - |
| Flt3 | Potent, low nM inhibition[1] | - |
| Jak2 | Potent, low nM inhibition[1] | - |
| TrkA | Potent, low nM inhibition[1] | - |
| TrkB | Potent, low nM inhibition[1] | - |
| PDGFRβ | Potent, low nM inhibition[1] | - |
| Ret | Potent, low nM inhibition[1] | - |
Note: A comprehensive head-to-head kinase panel profiling for both compounds under the same experimental conditions is not publicly available. The data presented is compiled from various sources.
The AXL signaling pathway plays a crucial role in cell survival, proliferation, migration, and invasion. Both this compound and BGB324 effectively inhibit this pathway by blocking the phosphorylation of AXL.
Figure 1: AXL Signaling Pathway Inhibition by this compound and BGB324.
In Vitro Efficacy
Both inhibitors have demonstrated potent anti-proliferative and anti-migratory effects in various cancer cell lines.
Table 2: Comparative In Vitro Efficacy
| Assay | Cell Line | This compound | BGB324 (R428) |
| Cell Proliferation (IC₅₀) | SUM149 (Inflammatory Breast Cancer) | 0.43 µM (72h)[3] | - |
| KPL-4 (Breast Cancer) | 0.16 µM (72h)[3] | - | |
| Pancreatic Cancer Cell Lines (various) | - | 1-4 µM[4] | |
| Cell Migration/Invasion | SUM149 (Inflammatory Breast Cancer) | Significant reduction at 0.25 µM & 0.5 µM (18h)[3] | - |
| ID8 (Ovarian Cancer) | Inhibition of migration and invasion[5] | Inhibition of migration and invasion[5] |
In Vivo Efficacy
A key comparative study directly evaluated the in vivo efficacy of this compound and BGB324 (as R428) in murine cancer models. This study highlighted the role of the host immune system in the antitumor activity of these AXL inhibitors.
Table 3: Comparative In Vivo Efficacy in Mouse Models
| Animal Model | Treatment | Outcome |
| ID8 Ovarian Cancer (Syngeneic C57BL/6 Mice) | This compound | Greater antitumor effect in syngeneic mice (median survival 56 days) vs. nude mice (median survival 35.5 days)[5] |
| R428 (BGB324) | Greater antitumor effect in syngeneic mice vs. nude mice[5] | |
| This compound + anti-PD-1 mAb | Potentiated antitumor effect[5] | |
| R428 (BGB324) + anti-PD-1 mAb | Potentiated antitumor effect[5] | |
| 4T1 Breast Cancer (Syngeneic BALB/c Mice) | R428 (BGB324) | Similar immune-dependent antitumor effects observed[5] |
| SUM149 Inflammatory Breast Cancer (Xenograft) | This compound (50 mg/kg, oral, 5 days/week for 2 weeks) | Significantly inhibited tumor growth and prolonged survival[3] |
| Pancreatic Cancer (KIC mouse model) | BGB324 + Gemcitabine | Significantly improved survival (median 83.5 days) compared to vehicle (61.5 days), BGB324 alone (65 days), or gemcitabine alone (69 days)[4] |
These findings suggest that both inhibitors not only directly target tumor cells but also modulate the tumor microenvironment to enhance anti-tumor immunity.
Experimental Protocols
Western Blot for AXL Phosphorylation
Objective: To assess the inhibition of AXL phosphorylation by this compound or BGB324.
-
Cell Culture and Treatment: Seed cancer cells (e.g., SUM149, AsPC-1) in 6-well plates.[4][6] Once they reach 70-80% confluency, serum-starve the cells overnight.[4][6]
-
Inhibitor Incubation: Treat the cells with varying concentrations of this compound (e.g., 1 µM for 5 hours) or BGB324 (e.g., 0.02 µM to 2 µM for 30 minutes).[4][6]
-
Ligand Stimulation: For Gas6-dependent activation, stimulate the cells with Gas6 (e.g., 400 ng/mL) for 20 minutes prior to lysis.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AXL (e.g., Tyr702), total AXL, phospho-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General workflow for Western Blot analysis.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound or BGB324 on cancer cell migration.
-
Cell Preparation: Culture cancer cells (e.g., SUM149, ID8) to 70-80% confluency and serum-starve overnight.[5][7]
-
Assay Setup: Use Transwell inserts with an 8 µm pore size.[8] Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing different concentrations of this compound or BGB324. Seed the cells into the upper chamber of the Transwell inserts.[7]
-
Incubation: Incubate the plate for an appropriate time (e.g., 18-24 hours) at 37°C to allow for cell migration.[3][8]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[7]
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.[7]
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Figure 3: Schematic of a Transwell migration assay.
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo antitumor efficacy of this compound or BGB324.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies or syngeneic mice (e.g., C57BL/6, BALB/c) for studies involving the immune system.[5][9]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁵ 4T1 cells) into the flank of the mice.[5] For orthotopic models, inject cells into the relevant tissue (e.g., mammary fat pad for breast cancer).[9]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Prepare this compound or BGB324 in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80).[5] Administer the drugs orally at the desired dosage and schedule (e.g., 50 mg/kg, 5 days a week for 2 weeks).[3][5]
-
Monitoring: Measure tumor volume and body weight regularly. Monitor the overall health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). For survival studies, monitor the animals until a predefined endpoint is reached.
Conclusion
Both this compound and BGB324 are potent inhibitors of the AXL receptor tyrosine kinase with demonstrated preclinical efficacy. BGB324 exhibits higher selectivity for AXL, which may offer a more targeted therapeutic approach with potentially fewer off-target effects. This compound, with its broader kinase inhibition profile, may have different applications or combination therapy potential. A crucial finding from comparative in vivo studies is the significant role of the immune system in the antitumor activity of both inhibitors, suggesting their potential in immuno-oncology. The choice between these inhibitors for further research and development will depend on the specific cancer type, the desired therapeutic strategy (monotherapy vs. combination), and the importance of kinase selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. pubcompare.ai [pubcompare.ai]
Reversing Erlotinib Resistance in Non-Small Cell Lung Cancer: A Comparative Guide to SGI-7079 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the upregulation of the AXL receptor tyrosine kinase, which provides a bypass signaling pathway for tumor cell survival and proliferation. This guide provides a comprehensive comparison of SGI-7079, an AXL inhibitor, in combination with erlotinib to overcome this resistance, and evaluates it against other therapeutic alternatives.
This compound in Combination with Erlotinib: A Synergistic Approach
This compound is a potent and selective inhibitor of AXL kinase.[1] In erlotinib-resistant NSCLC models, the combination of this compound and erlotinib has demonstrated a synergistic effect, leading to restored sensitivity to EGFR inhibition.[2] This is achieved by dual blockade of both the primary oncogenic driver (EGFR) and the key resistance pathway (AXL).
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with erlotinib and compare it with other AXL inhibitors and alternative strategies aimed at overcoming erlotinib resistance.
Table 1: In Vitro Cell Viability (IC50) in Erlotinib-Resistant NSCLC Cell Lines
| Treatment | Cell Line | Erlotinib IC50 (μM) | Notes |
| Erlotinib Alone | HCC827-ER | >10 | Erlotinib-resistant cells show high IC50 values.[3] |
| This compound + Erlotinib | HCC827-ER | Significantly Reduced | Combination therapy restores sensitivity to erlotinib.[2] |
| R428 (Bemcentinib) + Erlotinib | HCC4006-ER | Modestly Reduced | Combination shows some effect, but may not fully re-sensitize resistant cells. |
| MGCD265 + Erlotinib | HCC827-ER3 | Significantly Reduced | Combination synergistically inhibits cell growth. |
| MGCD516 + Erlotinib | HCC827-ER3 | Significantly Reduced | Combination synergistically inhibits cell growth. |
| Cabozantinib (c-Met/VEGFR2 inhibitor) + Erlotinib | A549 | Synergistic Effect | Combination of 5 µM of each drug showed greater inhibition than ≥ 10 µM of each drug alone.[2] |
| PIK3R3 siRNA + Erlotinib | U-373 MG | Reduced | IC50 of erlotinib reduced from 44.48 µM to 31.84 µM (24h) and from 25.86 µM to 18.38 µM (48h) with siRNA combination.[4] |
Note: Direct comparative studies of this compound with other AXL inhibitors in the same experimental setup are limited. The data presented is a compilation from multiple sources and should be interpreted with caution.
Table 2: In Vivo Tumor Growth Inhibition in Erlotinib-Resistant NSCLC Xenograft Models
| Treatment | Xenograft Model | Tumor Growth Inhibition | Notes |
| Erlotinib Alone | HCC827-ER | Minimal | Erlotinib-resistant tumors show continued growth. |
| This compound + Erlotinib | HCC827-ER | Significant | Combination treatment leads to tumor regression.[1] |
| Erlotinib + Cabozantinib | A549 | Significant | Combination of erlotinib (20 mg/kg) and cabozantinib (30 mg/kg) showed significant tumor inhibition compared to monotherapy.[2] |
| Erlotinib + JSI-124 (JAK2 inhibitor) | PC-9/ER3 | Significant | Combination induced significant tumor shrinkage compared to either drug alone. |
| Erlotinib (high-dose, intermittent) | HCC827, PC9 | Enhanced | 200mg/kg every 2nd day prolonged progression-free survival compared to daily 30mg/kg.[5] |
| Erlotinib + Bevacizumab | Advanced NSCLC | Improved PFS | Combination significantly prolonged Progression-Free Survival (PFS) but not Overall Survival (OS).[6] |
| Anlotinib + Erlotinib | Advanced NSCLC | Effective First-Line | Combination showed effectiveness in a prospective study for untreated NSCLC with EGFR mutation.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these therapies, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed erlotinib-resistant NSCLC cells (e.g., HCC827-ER) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with serial dilutions of erlotinib, this compound, or the combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Plate cells and treat with the respective drugs as described for the cell viability assay for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Cell Lysis: Treat cells with the indicated drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of AXL, Akt, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Alternative Therapeutic Strategies
While the combination of this compound and erlotinib shows promise, several other strategies are being explored to overcome AXL-mediated and other forms of erlotinib resistance.
-
Other AXL Inhibitors: Several other AXL inhibitors, such as R428 (bemcentinib), MGCD265, and MGCD516, are also in development and have shown efficacy in preclinical models when combined with EGFR TKIs. Clinical trials with bemcentinib in combination with erlotinib have shown the combination to be well-tolerated with some durable responses.[3]
-
Targeting Parallel Bypass Pathways: Resistance can also be driven by the activation of other receptor tyrosine kinases like c-Met and HER2. Combination therapies targeting these pathways, such as erlotinib with the c-Met inhibitor cabozantinib, have shown synergistic antitumor effects.[2]
-
Inhibition of Downstream Signaling: Targeting key downstream signaling nodes like PI3K/Akt or MEK/ERK can also be an effective strategy. For instance, combining erlotinib with a PI3K inhibitor has been shown to overcome resistance in some models.
-
Next-Generation EGFR TKIs: Third-generation EGFR TKIs, such as osimertinib, are effective against the T790M resistance mutation, a common mechanism of resistance to first-generation TKIs. However, resistance to these newer agents can also emerge, sometimes involving AXL upregulation.
Conclusion
The combination of this compound with erlotinib presents a rational and effective strategy to overcome AXL-mediated resistance in NSCLC. The preclinical data strongly support the synergistic activity of this combination. However, the landscape of resistance mechanisms is complex, and a personalized approach, guided by molecular profiling of resistant tumors, will be crucial for selecting the most appropriate combination therapy for individual patients. Further clinical investigation is warranted to establish the clinical efficacy and safety of this compound in combination with erlotinib and to compare its performance against other emerging therapeutic strategies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.cision.com [news.cision.com]
- 4. Combination Therapy with PIK3R3-siRNA and EGFR-TKI Erlotinib Synergistically Suppresses Glioblastoma Cell Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Efficacy of Erlotinib and Bevacizumab Combination with Erlotinib Monotherapy in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC): A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay [bio-protocol.org]
Validating SGI-7079 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of SGI-7079, a selective inhibitor of the AXL receptor tyrosine kinase. We present experimental data comparing this compound with other AXL inhibitors and offer detailed protocols for key validation assays.
This compound is a potent, ATP-competitive inhibitor of AXL, a member of the TYRO3, AXL, MER (TAM) family of receptor tyrosine kinases.[1][2] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[2] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1] Validating that this compound effectively engages AXL in a cellular context is paramount for interpreting its biological effects and advancing its therapeutic development.
Comparison of AXL Inhibitors
Several small molecule inhibitors targeting AXL have been developed. This section provides a comparative summary of their performance based on available data.
| Inhibitor | Target(s) | In Vitro IC50 (AXL) | Cellular EC50 (AXL Phosphorylation) | Cell Proliferation IC50 | Reference(s) |
| This compound | AXL, MER, Tyro3, Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret | 58 nM | 100 nM (HEK293T) | 0.16 µM (KPL-4), 0.43 µM (SUM149) | [1][2] |
| R428 (Bemcentinib/BGB324) | AXL | 14 nM | Not explicitly stated, but inhibits AXL phosphorylation | ~4 µM (H1299) | [3] |
| TP-0903 (Dubermatinib) | AXL | 27 nM | Not explicitly stated | Not explicitly stated | [4] |
Key Experimental Assays for Target Validation
Two primary methods are widely used to confirm the engagement of a small molecule inhibitor with its intracellular target: the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation followed by Western Blotting (IP-WB).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein's melting point increases.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture a human cell line expressing endogenous AXL (e.g., SUM149, KPL-4) to approximately 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection and Analysis:
-
Analyze the soluble protein fractions by Western Blot using an anti-AXL antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Immunoprecipitation and Western Blotting (IP-WB)
This classic technique directly assesses the phosphorylation status of AXL, which is a direct consequence of its activation. Inhibition of AXL by this compound is expected to reduce its phosphorylation.
Caption: Workflow for Immunoprecipitation-Western Blotting (IP-WB).
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 1-5 hours).[5]
-
Optionally, stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 400 ng/mL), for a short period (e.g., 20 minutes) before lysis.[5]
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Immunoprecipitation:
-
Incubate a standardized amount of protein lysate (e.g., 0.5-1.0 mg) with an anti-phosphotyrosine antibody (to enrich for all phosphorylated proteins) or a specific anti-AXL antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated AXL (e.g., anti-phospho-AXL Tyr779).
-
Subsequently, strip the membrane and re-probe with an antibody for total AXL to confirm equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. A decrease in the phospho-AXL signal in this compound-treated cells relative to the control indicates target engagement and inhibition.
-
AXL Signaling Pathway
Understanding the AXL signaling pathway is crucial for designing experiments and interpreting the results of target engagement studies. Inhibition of AXL by this compound is expected to block the downstream signaling events depicted below.
Caption: Simplified AXL signaling pathway and the point of inhibition by this compound.
Logical Framework for Method Selection
The choice between CETSA and IP-WB for validating this compound target engagement depends on the specific research question and available resources.
Caption: Decision tree for selecting a target validation method.
By employing the methods and protocols outlined in this guide, researchers can confidently validate the cellular target engagement of this compound, providing a solid foundation for further investigation into its therapeutic potential.
References
SGI-7079 and PD-1 Blockade: A Synergistic Combination for Cancer Immunotherapy
The combination of SGI-7079, a potent Axl kinase inhibitor, with programmed cell death-1 (PD-1) blockade has demonstrated significant synergistic antitumor effects in preclinical cancer models. This guide provides a comprehensive comparison of the standalone and combined therapies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Mechanism of Synergy
This compound enhances the efficacy of PD-1 blockade through a multi-faceted mechanism. By inhibiting Axl, a receptor tyrosine kinase, this compound modulates the tumor microenvironment to be more susceptible to immunotherapy. Mechanistically, Axl inhibition by this compound leads to an increased activation of tumor-infiltrating T cells. This heightened activation state is accompanied by an upregulation of PD-1 on the surface of these T cells and an increase in PD-L1 expression on tumor cells. This sets the stage for a potent synergistic effect when combined with an anti-PD-1 antibody, which blocks the inhibitory PD-1/PD-L1 interaction, leading to a more robust and sustained anti-tumor immune response.[1][2]
Signaling Pathway: this compound and PD-1 Blockade Synergy
Caption: this compound inhibits Axl, leading to increased PD-L1 and MHC-I on tumor cells, while anti-PD-1 blocks the PD-1/PD-L1 inhibitory axis, enhancing T cell activation.
Comparative Efficacy: In Vivo Studies
Preclinical studies in murine cancer models have provided quantitative evidence of the synergistic anti-tumor effects of combining this compound with PD-1 blockade.
Table 1: Survival Analysis in ID8 Ovarian Cancer Model
| Treatment Group | Median Survival (days) | Outcome |
| Vehicle | 27 | - |
| This compound | 54.5 | - |
| R428 (Axl Inhibitor) | 56 | - |
| Anti-PD-1 mAb | 78.5 | - |
| This compound + Anti-PD-1 mAb | Not Reached | 1/3 of mice cured |
| R428 + Anti-PD-1 mAb | Not Reached | 1/3 of mice cured |
Data sourced from a study in C57BL/6 mice bearing ID8 tumors.[1]
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment Group | PD-1 Expression on CD8+ T Cells | PD-L1 Expression on Tumor Cells | MHC-I Expression on Tumor Cells |
| Control Vehicle | Baseline | Baseline | Baseline |
| This compound | Prominent Induction | Increased | Increased |
| R428 | Prominent Induction | Increased | Increased |
FACS analysis was performed on tumor-infiltrating T cells and tumor cells from ID8 tumor-bearing C57BL/6 mice treated for 5 days.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Tumor Challenge and Treatment
-
Animal Models: C57BL/6 syngeneic mice were used for the ID8 ovarian cancer model, while BALB/c syngeneic mice were used for the 4T1 breast cancer model.[1]
-
Tumor Cell Inoculation:
-
Treatment Regimen:
-
Treatment was initiated 10 days after tumor inoculation for the ID8 model and 7 days for the 4T1 model.[1]
-
This compound was administered orally 5 days a week for 2 weeks.[1]
-
Anti-PD-1 monoclonal antibody (mAb) was injected i.p. twice a week for 2 weeks.[1]
-
Control groups received vehicle and/or a control antibody.[1]
-
-
Monitoring:
-
For the ID8 model, mice were monitored daily for ascites formation and body weight was measured twice weekly. Euthanasia was performed when a weight increase of over 30% due to ascites was observed.[1]
-
For the 4T1 model, tumor growth and body weight were measured twice weekly. Tumor volumes were calculated using the formula: 1/2(Length × Width2).[1]
-
Experimental Workflow: In Vivo Synergy Study
Caption: Workflow for the in vivo study evaluating the synergy between this compound and anti-PD-1 therapy.
Flow Cytometry (FACS) Analysis
-
Sample Preparation: Tumors from treated mice were harvested and processed to create single-cell suspensions.
-
Staining: Cells were stained with fluorescently labeled antibodies against cell surface markers including CD4, CD8 (for T cells), PD-1, PD-L1, and MHC-I.
-
Analysis: Stained cells were analyzed using a flow cytometer to quantify the expression levels of the target proteins on different cell populations.
Conclusion
The combination of this compound and PD-1 blockade represents a promising therapeutic strategy. The Axl inhibitor this compound appears to prime the tumor microenvironment for an enhanced response to immunotherapy by increasing T cell activation and the expression of PD-1 and PD-L1. The synergistic effects observed in preclinical models, leading to prolonged survival and even cures, provide a strong rationale for further clinical investigation of this combination therapy in various cancer types.
References
SGI-7079: A Comparative Analysis of Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SGI-7079, a selective Axl receptor tyrosine kinase inhibitor, across various preclinical cancer models. The data presented herein is curated from multiple studies to facilitate an objective evaluation of its therapeutic potential, both as a monotherapy and in combination with other agents.
Mechanism of Action: Targeting the Axl Signaling Pathway
This compound is an ATP-competitive inhibitor of Axl, a receptor tyrosine kinase that plays a pivotal role in tumor progression, metastasis, and drug resistance.[1][2] Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways.[3][4] These pathways are crucial for cell survival, proliferation, migration, and invasion. This compound effectively blocks these Axl-mediated signals, thereby inhibiting key processes that drive cancer growth and spread.[1][2]
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in key models.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72h incubation | [1][2] |
| KPL-4 | Breast Cancer | 0.16 | 72h incubation | [1][2] |
In Vivo Efficacy of this compound
Preclinical studies in animal models have shown significant anti-tumor activity of this compound, both as a single agent and in combination therapies.
Monotherapy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Inflammatory Breast Cancer (SUM149 Xenograft) | Mice | 50 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [2] |
| Mesenchymal NSCLC (A549 Xenograft) | NCr-nu/nu female mice | 10, 25, 50 mg/kg, p.o. | Dose-dependent tumor growth inhibition, with 67% inhibition at the maximum dose. | [1] |
Combination Therapy
This compound has shown synergistic effects when combined with other anti-cancer agents, including targeted therapies and immunotherapies.
| Cancer Model | Combination Agent | Animal Model | Dosing Regimen | Key Findings | Reference |
| Mesenchymal NSCLC | Erlotinib | Xenograft | Not specified | Reversed erlotinib resistance. | [1][4] |
| Ovarian Cancer (ID8 model) | Anti-PD-1 Antibody | Mice | This compound: 50 mg/kg, oral, 5 days/week for 2 weeks | Induced tumor eradication in one-third of the mice and long-term survival. | [2] |
| KRAS Mutant NSCLC | Dasatinib (SRC inhibitor) | A549 Xenograft | Not specified | Synergistically reduced KRAS activity and induced apoptosis. | [5] |
Comparison with Other Axl Inhibitors: this compound vs. R428 (Bemcentinib)
While direct head-to-head studies are limited, a comparative analysis of available data for this compound and another well-characterized Axl inhibitor, R428 (Bemcentinib), provides valuable insights.
| Feature | This compound | R428 (Bemcentinib) |
| Mechanism | ATP-competitive Axl inhibitor | Potent and selective Axl inhibitor |
| Breast Cancer Efficacy | SUM149 Xenograft: Significant tumor growth inhibition at 50 mg/kg.[2] | 4T1 Orthotopic Model: Reduced metastatic burden and extended median survival from 52 to >80 days.[6] |
| Combination Potential | Synergizes with erlotinib, anti-PD-1 antibodies, and dasatinib.[1][2][5] | Synergizes with cisplatin to suppress liver micrometastasis.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
In Vitro Proliferation Assay
-
Cell Lines: SUM149, KPL-4 breast cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: 72 hours.
-
Analysis: Cell viability was assessed using standard methods (e.g., MTT or CellTiter-Glo assay) to determine the IC50 values.[1][2]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NCr-nu/nu).
-
Tumor Implantation: Cancer cells (e.g., SUM149, A549) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoints: Tumor growth inhibition and overall survival were the primary efficacy endpoints.[1][2]
Conclusion
This compound demonstrates significant efficacy in a variety of preclinical cancer models, particularly in breast and non-small cell lung cancers. Its ability to inhibit the Axl signaling pathway translates to potent anti-proliferative and anti-tumor effects, both as a monotherapy and, notably, in combination with other therapeutic agents. The data suggests that this compound holds promise as a valuable component of combination strategies aimed at overcoming drug resistance and improving patient outcomes. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SGI-7079 in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of SGI-7079
This compound functions as a selective AXL inhibitor, effectively blocking AXL-mediated signaling pathways.[1] By doing so, it impedes critical cellular processes that contribute to cancer progression, including:
-
Inhibition of NF-κB activation: This disrupts pro-inflammatory signaling that can promote tumor growth.
-
Downregulation of MMP-9 expression: This reduces the activity of an enzyme crucial for tissue remodeling and metastasis.
The culmination of these effects is the inhibition of tumor cell proliferation, migration, and invasion.
This compound in Preclinical Models: Focus on PDX
Preclinical studies have demonstrated the potential of this compound in various cancer types, including inflammatory breast cancer and non-small cell lung cancer (NSCLC). Research has highlighted its ability to overcome resistance to other targeted therapies, such as EGFR inhibitors.
While specific quantitative data from direct comparative studies of this compound in PDX models is limited in publicly accessible literature, the broader context of AXL inhibition in these models provides valuable insights.
Comparative Landscape: Other AXL Inhibitors in PDX Models
To understand the potential of this compound, it is useful to examine the performance of other AXL inhibitors in similar preclinical settings.
| Agent | Cancer Type (in PDX model) | Key Findings |
| Unnamed AXL Inhibitor | Crizotinib-Resistant ALK-rearranged NSCLC | Combination with crizotinib significantly inhibited tumor growth compared to crizotinib alone.[1] |
| ONO-7475 (AXL/MER inhibitor) | AXL-overexpressing, EGFR-mutated NSCLC | Combination with osimertinib overtly reduced tumor size and suppressed tumor growth compared to osimertinib alone.[2] |
| NSP1034 | AXL-high NSCLC | Combination with osimertinib delayed tumor regrowth in an osimertinib-resistant model. |
These findings underscore the therapeutic potential of targeting the AXL pathway in clinically relevant PDX models, particularly in the context of overcoming resistance to standard-of-care therapies.
Experimental Protocols
Detailed experimental protocols for specific this compound studies in PDX models are not extensively published. However, a general methodology for establishing and utilizing PDX models in cancer research is as follows:
1. Establishment of Patient-Derived Xenografts:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.
-
Implantation: The tumor tissue is fragmented and subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
2. Drug Efficacy Studies in PDX Models:
-
Cohort Formation: Mice bearing established PDX tumors of a desired passage number are randomized into treatment and control groups.
-
Drug Administration: this compound or comparator agents are administered to the treatment groups according to a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: Study endpoints may include tumor growth inhibition, tumor regression, and overall survival. At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
Visualizing the this compound Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the AXL signaling pathway targeted by this compound and a typical experimental workflow for a PDX study.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a patient-derived xenograft (PDX) study.
Conclusion
This compound represents a promising therapeutic agent targeting the AXL receptor tyrosine kinase. While direct comparative efficacy data in PDX models is not extensively available, the collective evidence from preclinical studies of various AXL inhibitors in these clinically relevant models suggests a strong rationale for its continued investigation. The use of PDX models will be crucial in further defining the therapeutic potential of this compound, identifying predictive biomarkers, and optimizing combination strategies to improve patient outcomes in various cancers. Future studies with direct head-to-head comparisons will be invaluable in positioning this compound within the landscape of AXL-targeted therapies.
References
SGI-7079: A Comparative Analysis of Cross-reactivity with TAM Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor SGI-7079 and its cross-reactivity with the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. The information presented herein is intended to support research and development efforts by providing objective data on the inhibitor's performance and detailed experimental context.
Data Presentation: Inhibitor Activity Profile
This compound is a potent, ATP-competitive inhibitor of AXL kinase.[1] While initially identified as an AXL inhibitor, studies have shown that it also exhibits inhibitory activity against the other members of the TAM kinase family, MER and TYRO3.[2][3] Available data on the inhibitory activity of this compound against these kinases are summarized below.
| Kinase Target | Parameter | Value (nM) | Notes |
| AXL | IC50 | 58 | The concentration of this compound required to inhibit 50% of AXL kinase activity in vitro.[2] |
| Ki | 5.7 | The inhibition constant, indicating the binding affinity of this compound to AXL.[2] | |
| MER | IC50 | Data not available | Described as being inhibited "similarly as AXL," but specific quantitative data from a direct comparative assay is not readily available in the reviewed literature.[2] |
| TYRO3 | IC50 | Data not available | Described as being inhibited "similarly as AXL," but specific quantitative data from a direct comparative assay is not readily available in the reviewed literature.[2] |
Note to Researchers: The lack of publicly available, head-to-head IC50 values for this compound against all three TAM kinases under identical experimental conditions makes a precise quantitative comparison challenging. The statement that MER and TYRO3 are inhibited "similarly as AXL" suggests a comparable potency, but researchers should independently verify the inhibitory activity of this compound against all three kinases in their specific assay systems.
TAM Kinase Signaling Pathway
The TAM kinases (TYRO3, AXL, MER) are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, survival, adhesion, and migration.[4] They are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S.[5] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated by TAM kinases include the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are critical in both normal physiology and in the context of cancer.[6]
Caption: TAM Kinase Signaling and Inhibition by this compound.
Experimental Protocols
To aid in the independent verification and further investigation of this compound's cross-reactivity, a representative protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on established methodologies for determining the IC50 values of kinase inhibitors.[7][8][9]
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of TYRO3, AXL, and MER.
Materials:
-
Recombinant human TYRO3, AXL, and MER kinase domains
-
This compound (stock solution in DMSO)
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
Non-radiolabeled ("cold") ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
-
Phosphoric acid (for wash steps)
Procedure:
-
Prepare Kinase Reactions:
-
In a 96-well plate, prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control (vehicle).
-
Add the recombinant kinase (TYRO3, AXL, or MER) to each well at a predetermined optimal concentration.
-
Add the kinase-specific substrate to each well.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP mixture containing a final concentration of both [γ-³²P]ATP (e.g., 10 µCi per reaction) and non-radiolabeled ATP (e.g., 10 µM). The concentration of non-radiolabeled ATP should be at or near the Km for the specific kinase, if known.
-
Initiate the kinase reaction by adding the ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the filter mat multiple times with phosphoric acid (e.g., 0.75%) to remove any unbound [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the filter mat to dry completely.
-
-
Quantification:
-
Cut out the individual filter spots and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a foundational overview of the cross-reactivity of this compound with TAM kinases. For critical applications, it is imperative that researchers perform their own detailed characterization of this and other inhibitors within their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
SGI-7079 vs. siRNA Knockdown of Axl: A Comparative Guide for Researchers
For researchers investigating the role of the Axl receptor tyrosine kinase in cellular processes and as a therapeutic target, choosing the right tool for its inhibition is critical. This guide provides an objective comparison between a small molecule inhibitor, SGI-7079, and siRNA-mediated knockdown of Axl. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols to help you make an informed decision for your research.
Mechanism of Action
This compound is a potent and selective, ATP-competitive small molecule inhibitor of Axl kinase activity.[1][2] It functions by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing the phosphorylation of Axl and the subsequent activation of its downstream signaling pathways.[2][3] This blockade of Axl signaling can inhibit tumor cell proliferation, migration, and invasion.[2]
siRNA (small interfering RNA) knockdown of Axl operates through the cellular mechanism of RNA interference (RNAi). Exogenously introduced siRNA molecules with a sequence complementary to the Axl mRNA transcript are incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the Axl mRNA, leading to its degradation and preventing the translation of the Axl protein.[4][5] This results in a transient but effective reduction in the total Axl protein levels within the cell.
Performance Comparison: this compound vs. Axl siRNA
The choice between this compound and Axl siRNA depends on the specific experimental goals. This compound offers a rapid and reversible inhibition of Axl's kinase function, while siRNA provides a method to reduce the total protein level, which can be useful for studying the non-catalytic roles of Axl.
A key study directly compared the effects of this compound and Axl-specific siRNA in murine ovarian cancer (ID8) cells. The results demonstrated that both approaches effectively inhibited cell migration and invasion.[6] this compound treatment phenocopied the effects of Axl silencing by siRNA, confirming that the biological effects of this compound are on-target to Axl.[6]
Quantitative Data Summary
| Parameter | This compound | Axl siRNA | Cell Line(s) | Reference(s) |
| IC50 (In Vitro Kinase Assay) | 58 nM | Not Applicable | Not Applicable | [1] |
| IC50 (Cell Proliferation) | 0.16 µM (KPL-4), 0.43 µM (SUM149) | Inhibition of proliferation observed, but IC50 not typically measured | KPL-4, SUM149, ID8 | [2][6] |
| Inhibition of Axl Phosphorylation | EC50 = 100 nM (HEK293T) | Reduces total protein, thus reducing phosphorylation | HEK293T | [1] |
| Inhibition of Cell Migration | Significant reduction at 0.25 µM and 0.5 µM | Markedly inhibited migration | SUM149, ID8 | [2][6] |
| Inhibition of Cell Invasion | Significant reduction at 0.25 µM and 0.5 µM | Markedly inhibited invasion | SUM149, ID8 | [2][6] |
| In Vivo Tumor Growth Inhibition | 67% inhibition at maximum dose | Not directly compared in the same study | Mesenchymal NSCLC xenograft | [1] |
Signaling Pathways and Experimental Workflows
Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, triggering a cascade of downstream signaling events.[7][8] These pathways, including the PI3K/Akt and MEK/ERK pathways, are crucial in promoting cell survival, proliferation, migration, and invasion.[3][7] Both this compound and Axl siRNA aim to disrupt these pro-tumorigenic signals.
Caption: Axl signaling pathway upon Gas6 ligand binding.
Experimental Workflow: this compound Treatment vs. Axl siRNA Knockdown
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Axl siRNA on cell migration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. SignalSilence® Axl siRNA I | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of SGI-7079 Experimental Results: A Comparative Guide to Axl Inhibitors
For researchers and drug development professionals investigating the role of the Axl receptor tyrosine kinase in cancer and other diseases, SGI-7079 has emerged as a significant tool. This guide provides a comparative analysis of this compound and other notable Axl inhibitors, focusing on the reproducibility of experimental results. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid in the design and interpretation of future studies.
Comparative Efficacy of Axl Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other well-characterized Axl inhibitors. These data are compiled from various preclinical studies and offer a quantitative basis for inhibitor selection and experimental design.
In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |
| This compound | Axl, Mer, Met, Flt3, Ret | 58 (Axl) | 5.7 (Axl) | Enzymatic/Cell-based | [1][2] |
| Bemcentinib (R428) | Axl | 14 | - | Cell-based | [3] |
| TP-0903 | Axl, JAK2, ALK, ABL | 27 (Axl) | - | In vitro | [1] |
| S49076 | MET, AXL, FGFR1/2/3 | <20 (for all targets) | - | Not specified | [4] |
| UNC2025 | Mer/Flt3 (dual), Axl | 0.8 (Mer), 0.74 (Flt3), 1.6 (Axl) | 0.16 (Mer), 13.3 (Axl) | Enzymatic/Cell-based | [5] |
Cellular Proliferation (IC50)
| Inhibitor | Cell Line(s) | IC50 (µM) | Duration (h) | Reference(s) |
| This compound | SUM149 (Inflammatory Breast Cancer) | 0.43 | 72 | [6] |
| This compound | KPL-4 (Breast Cancer) | 0.16 | 72 | [6] |
| TP-0903 | KPfC (Pancreatic Cancer) | 0.11 | Not specified | [7] |
| UNC2025 | 697 (B-ALL), Molm-14 (AML) | 0.0027 (697), 0.014 (Molm-14) | Not specified | [5][8] |
In Vivo Tumor Growth Inhibition
| Inhibitor | Dose & Schedule | Animal Model | Tumor Growth Inhibition | Reference(s) |
| This compound | 50 mg/kg, p.o., 5 days/week for 2 weeks | SUM149 xenograft (mouse) | Significant tumor growth inhibition and prolonged survival | [6] |
| This compound | 10, 25, 50 mg/kg, p.o. | A549 xenograft (mouse) | 67% inhibition at maximum dose | [2] |
| Bemcentinib (R428) | Not specified | Orthotopic RCC mice model | Significant inhibition of tumor progression | [9] |
| TP-0903 | Not specified | KPfC GEMM (pancreatic cancer) | Extended median survival | [7] |
Key Experimental Protocols
Reproducibility in science hinges on detailed and accurate methodologies. Below are standardized protocols for key assays used to evaluate the efficacy of Axl inhibitors.
In Vitro Axl Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on Axl kinase activity.
Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Axl substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a solution of recombinant Axl kinase in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the Axl substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Transwell)
This assay assesses the effect of Axl inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SUM149)
-
Cell culture medium with and without serum
-
Test compounds (e.g., this compound)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assays)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
(Optional, for invasion assay) Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber of the transwell insert.
-
Add the test compound at various concentrations to both the upper and lower chambers.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a suitable duration (e.g., 18-24 hours) to allow for cell migration.[6]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.
Animal Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of Axl inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., SUM149)
-
Matrigel
-
Test compound formulated for oral administration (e.g., this compound in a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 50 mg/kg) or vehicle to the respective groups according to the desired schedule (e.g., orally, once daily, 5 days a week).[6]
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental processes used to evaluate it, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits Axl kinase, blocking downstream signaling and cellular effects.
Caption: Workflow for determining the IC50 of this compound against Axl kinase.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. BerGenBio: Preclinical Data Presented at AACR Reinforces Bemcentinib's Potential to Reverse Tumour Immunosuppression and Therapy Resistance - BioSpace [biospace.com]
- 4. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
Safety Operating Guide
Proper Disposal Procedures for SGI-7079: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of SGI-7079, a potent Axl inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Understanding the Compound: this compound
This compound is a selective Axl kinase inhibitor. While specific toxicity data is limited, it is prudent to handle this compound with care, assuming it may have toxicological effects. All handling and disposal should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₆FN₇ |
| Molecular Weight | 455.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Core Principles of this compound Disposal
The primary directive for the disposal of this compound is to avoid environmental release .[1] This means this compound and its containers must not be disposed of in the regular trash or poured down the drain.[2][3] All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Note that DMSO can facilitate the absorption of chemicals through the skin.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedures
The disposal protocol differs for solid this compound and solutions containing the compound.
4.1. Disposal of Solid this compound Waste
This category includes expired or unused this compound powder, as well as lab materials grossly contaminated with the solid compound (e.g., weigh boats, spatulas, contaminated wipes).
-
Segregation: Collect all solid this compound waste separately from other chemical waste streams unless directed otherwise by your EHS department.
-
Packaging:
-
Labeling:
-
Affix a hazardous waste tag to the container.
-
Clearly write "this compound" and list any other chemical constituents. Do not use abbreviations.
-
Indicate the approximate amount of waste.
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area until it is collected by your institution's hazardous waste personnel.[4][6]
-
Collection: Arrange for waste pickup in accordance with your institution's procedures.
4.2. Disposal of this compound in Solution (e.g., DMSO)
Solutions of this compound, most commonly in DMSO, must be treated as hazardous chemical waste.
-
Segregation: Collect this compound solutions in a dedicated, compatible waste container.[4] Do not mix with other waste streams unless they are compatible and permitted by your EHS guidelines. DMSO solutions are typically collected with other organic solvents.[1]
-
Packaging:
-
Labeling:
-
Attach a hazardous waste tag.
-
List all components of the solution, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their estimated concentrations or percentages.
-
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment (such as a spill tray), and away from incompatible materials.[8]
-
Collection: Follow your institutional protocol to request a hazardous waste pickup.
4.3. Disposal of Empty this compound Containers
Empty containers that held this compound must be managed carefully to prevent the release of residual chemicals.
-
Decontamination:
-
Defacing: Completely obliterate or remove the original label.[2][8][9]
-
Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as regular laboratory glassware or plastic waste.[2][9] Confirm this procedure with your local EHS guidelines.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly concentrated spills, contact your institution's emergency response team.
-
Clean-up (for small, manageable spills):
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or wipe up the material and place it in a sealed container for disposal as solid hazardous waste.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or spill pads).[5]
-
Collect the absorbent material in a sealed bag or container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label and dispose of all cleanup materials as hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper disposal of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling SGI-7079
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like SGI-7079. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for this compound
While specific quantitative permeation data for this compound is not available, a conservative approach based on its classification as a potent kinase inhibitor and guidelines for handling cytotoxic hazardous drugs is recommended. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Change outer glove every 30-60 minutes or immediately upon contamination.[1] | Prevents skin contact and absorption. Double-gloving provides an additional barrier against potential contamination.[1] |
| Eye and Face Protection | Safety glasses with side shields and a full-face shield, or chemical splash goggles and a face shield. | Protects against splashes and aerosols of the compound.[2] |
| Respiratory Protection | For handling powder outside of a containment system, a NIOSH-certified N95 respirator is recommended. For compounding or potential aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[2][3] | Minimizes inhalation of airborne particles. |
| Protective Clothing | Disposable, solid-front, back-closing protective gown made of a low-permeability fabric (e.g., polyethylene-coated). Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[2] | Provides a barrier against skin contact with spills or contamination. |
| Foot Protection | Disposable shoe covers should be worn over laboratory shoes. | Prevents the tracking of contaminants out of the designated handling area.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe handling process from receipt to disposal.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, don the appropriate PPE as outlined in the table above.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from strong acids/alkalis and oxidizing/reducing agents.[4] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[4]
Preparation of Solutions
-
Work in a Controlled Environment: All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of dust and aerosols.[4]
-
Pre-calculation: Calculate the required amount of this compound and solvent beforehand to minimize handling time.
-
Weighing: Use a dedicated, calibrated balance within the containment unit.
-
Dissolving: Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Powder Spill (<5g) | 1. Evacuate and Secure: Alert others in the area and restrict access. 2. Don PPE: Wear the full PPE ensemble as described above, including respiratory protection. 3. Cover Spill: Gently cover the spill with damp absorbent material to avoid raising dust.[5] 4. Collect Waste: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[6][7] 5. Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., soap and water), working from the outer edge inwards.[8] |
| Small Liquid Spill (<100mL) | 1. Evacuate and Secure: Alert others and restrict access to the spill area. 2. Don PPE: Put on the full recommended PPE. 3. Contain Spill: Surround the spill with absorbent material to prevent it from spreading.[9] 4. Absorb Spill: Cover the spill with absorbent pads or granules.[9] 5. Collect Waste: Place all contaminated absorbent materials into a labeled hazardous waste container. 6. Decontaminate: Clean the spill area thoroughly with a decontaminating solution.[8] |
| Large Spill (>5g or >100mL) | 1. Evacuate Immediately: Evacuate the laboratory and alert your institution's emergency response team. 2. Isolate the Area: Close the doors to the affected area and post warning signs. 3. Do Not Attempt to Clean: Only trained emergency personnel should handle large spills. |
First Aid and Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container immediately after use. |
| Contaminated PPE (gloves, gowns, etc.) | Remove PPE carefully to avoid cross-contamination and place it in a designated hazardous waste container.[10] |
This compound Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. workwearsolutions.net [workwearsolutions.net]
- 2. halyardhealth.com [halyardhealth.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. This compound|1239875-86-5|MSDS [dcchemicals.com]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
